molecular formula C11H12O3 B1677595 Myristicin CAS No. 607-91-0

Myristicin

Cat. No.: B1677595
CAS No.: 607-91-0
M. Wt: 192.21 g/mol
InChI Key: BNWJOHGLIBDBOB-UHFFFAOYSA-N
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Description

Myristicin (CAS 607-91-0), a naturally occurring allylbenzene, is a key bioactive compound found in nutmeg (Myristica fragrans), parsley, dill, and other spices . This phenylpropene is recognized for its diverse pharmacological activities, making it a valuable compound for scientific investigation . Researchers utilize our high-purity this compound to explore its complex mechanisms. It has been shown to act as a weak monoamine oxidase inhibitor (MAOI) and may interact with the endocannabinoid system . Its bioactivity profile includes studies into its antioxidant, anti-inflammatory, and hepatoprotective effects . In vitro studies have demonstrated its potential to induce apoptosis in human neuroblastoma cells, indicating value for oncological research . Furthermore, this compound is a subject of interest in agricultural research due to its natural insecticidal and synergistic properties with other insecticides . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

4-methoxy-6-prop-2-enyl-1,3-benzodioxole
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InChI

InChI=1S/C11H12O3/c1-3-4-8-5-9(12-2)11-10(6-8)13-7-14-11/h3,5-6H,1,4,7H2,2H3
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InChI Key

BNWJOHGLIBDBOB-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC(=CC2=C1OCO2)CC=C
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Molecular Formula

C11H12O3
Record name myristicin
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DSSTOX Substance ID

DTXSID1025693
Record name Myristicin
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Molecular Weight

192.21 g/mol
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Physical Description

Colorless liquid; [Merck Index], Liquid, Colourless oil; Warm balsamic-woody aroma
Record name Myristicin
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Boiling Point

276.5 °C, 171.00 to 173.00 °C. @ 40.00 mm Hg
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Solubility

Insoluble in water, slightly soluble in ethanol, soluble in ether and benzene., Practically insoluble to insoluble in water, Soluble (in ethanol)
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Density

1.1416 at 20 °C g/cu cm, 1.143-1.145
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Vapor Pressure

0.00646 [mmHg]
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CAS No.

607-91-0
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Record name 6-allyl-4-methoxy-1,3-benzodioxole
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Melting Point

<-20 °C, < -20 °C
Record name MYRISTICIN
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Record name Myristicin
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Pharmacological Activities of Myristicin

Antioxidant Mechanisms and Pathways

Myristicin's antioxidant effects are mediated through several mechanisms, involving both the modulation of enzymatic activity in vivo and direct free radical scavenging in vitro nih.govmdpi.com.

In Vivo Modulation of Antioxidant Enzymes

Studies have shown that this compound can influence the activity and concentration of key antioxidant enzymes within living systems. Isolated this compound, particularly at high purity, has demonstrated the ability to enhance the activity of enzymes such as catalase, superoxide (B77818) dismutase, glutathione (B108866) peroxidase, and glutathione reductase nih.govmdpi.comtandfonline.com. This modulation contributes to the reduction of oxidative stress markers, such as lipid peroxidation nih.govmdpi.comtandfonline.com.

Catalase Activity Regulation

This compound treatment has been observed to significantly increase the enzymatic activity of catalase (CAT) in in vivo models tandfonline.comtandfonline.com. Catalase is crucial for the detoxification of hydrogen peroxide (H₂O₂), converting it into water and oxygen. Increased CAT activity, as modulated by this compound, supports the cellular defense against oxidative damage tandfonline.com.

Data from a study on acetic acid-induced ulcerative colitis in mice showed that this compound treatment significantly increased colonic CAT activity compared to the control group. tandfonline.com.

Treatment GroupColonic CAT Activity (Units/mg protein)
ControlDecreased tandfonline.com
This compound + Acetic AcidIncreased tandfonline.com
Superoxide Dismutase Upregulation

This compound positively regulates the activity of superoxide dismutase (SOD) mdpi.comresearchgate.net. SOD enzymes are essential for catalyzing the dismutation of superoxide anions (O₂⁻) into oxygen and hydrogen peroxide, thereby reducing oxidative stress spandidos-publications.comfrontiersin.org. Upregulation of SOD activity by this compound contributes to the scavenging of noxious free radicals spandidos-publications.com.

Research in rat dorsal root ganglion neurons subjected to hypoxia demonstrated that this compound treatment upregulated superoxide dismutase activity mdpi.comspandidos-publications.com. Similarly, in a mouse model of ulcerative colitis, this compound pretreatment increased colonic SOD activity tandfonline.comtandfonline.com.

Model SystemEffect on SOD Activity
Hypoxia-induced DRG neuronsUpregulated mdpi.comspandidos-publications.com
Acetic acid-induced colitis in miceIncreased tandfonline.comtandfonline.com
Glutathione Peroxidase and Reductase Enhancement

This compound has been shown to enhance the activity of glutathione peroxidase (GPx) and glutathione reductase (GR) nih.govmdpi.comtandfonline.com. GPx enzymes play a vital role in protecting the organism from oxidative damage by reducing peroxides using glutathione (GSH) ijmb.in. GR is responsible for recycling oxidized glutathione (GSSG) back to its reduced form (GSH), maintaining the cellular antioxidant capacity tandfonline.comresearchgate.net. The enhancement of these enzymes by this compound supports the glutathione-dependent antioxidant defense system nih.govmdpi.comtandfonline.com.

Studies in vivo have reported that isolated this compound increases the activity of both glutathione peroxidase and glutathione reductase nih.govmdpi.com. In the context of acetic acid-induced colitis in mice, this compound pretreatment led to increased colonic GPx and GR activities tandfonline.comtandfonline.com.

EnzymeEffect of this compound In Vivo
Glutathione Peroxidase (GPx)Enhanced activity nih.govmdpi.comtandfonline.comtandfonline.com
Glutathione Reductase (GR)Enhanced activity nih.govmdpi.comtandfonline.comtandfonline.com

In Vitro Free Radical Scavenging Properties

In addition to its effects on antioxidant enzymes, this compound has demonstrated direct free radical scavenging properties in vitro ptmitraayu.comnih.govmdpi.com. Studies utilizing assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay have shown that this compound can effectively scavenge free radicals atlantis-press.comresearchgate.netglobalresearchonline.net. This activity is attributed, in part, to the structural features of this compound, such as the presence of a methylene (B1212753) group adjacent to an aromatic system, which can donate a hydrogen atom to stabilize free radicals atlantis-press.com.

Research on nutmeg essential oil and isolated this compound indicated that isolated this compound had the highest protective and antioxidant activity, suggesting it is a key component responsible for this effect nih.govmdpi.com. Various extracts containing this compound have also shown concentration-dependent radical scavenging properties in vitro globalresearchonline.net.

Substance TestedIn Vitro Antioxidant Activity (DPPH scavenging)
Nutmeg Essential Oil (containing this compound)Moderate activity nih.govmdpi.com
Nutmeg Essential Oil (without this compound)Minimal activity nih.govmdpi.com
Isolated this compoundHighest protective and antioxidant activity nih.govmdpi.com
Myristica fragrans extractsConcentration-dependent scavenging globalresearchonline.net

Mechanistic Roles in Oxidative Stress Reduction

This compound contributes to the reduction of oxidative stress through a multifaceted approach. By upregulating key antioxidant enzymes (CAT, SOD, GPx, GR), it enhances the cellular capacity to neutralize reactive oxygen species (ROS) and detoxify peroxides nih.govmdpi.comtandfonline.comtandfonline.com. Furthermore, its direct free radical scavenging ability complements the enzymatic defense system, directly interacting with and stabilizing free radicals atlantis-press.comresearchgate.netglobalresearchonline.net. This combined enzymatic modulation and direct scavenging action helps to decrease levels of oxidative damage markers, such as malondialdehyde (MDA), which is an indicator of lipid peroxidation nih.govmdpi.comtandfonline.comtandfonline.com. The protective effects observed in various models, such as against hypoxia-induced apoptosis in neurons and against colonic oxidative stress in colitis, highlight the significant role of this compound's antioxidant mechanisms in mitigating cellular damage caused by oxidative stress mdpi.comtandfonline.comresearchgate.netspandidos-publications.com.

Potential in Photoprotection Research

This compound has shown potential in photoprotection research, particularly concerning UV-B radiation. Studies evaluating the sunscreen activity of nutmeg essential oil and its components have indicated that this compound is a significant contributor to UV-B absorption atlantis-press.comatlantis-press.com. One study demonstrated that isolated this compound had a higher sun protection factor (SPF) value (19.44) compared to nutmeg essential oil (4.98) and nutmeg essential oil without this compound (0.71), classifying isolated this compound as providing "extra protection" atlantis-press.comatlantis-press.com. This suggests that this compound is the primary compound responsible for the UV-B protection observed in nutmeg oil atlantis-press.com. The presence of a chromophore group in this compound is thought to contribute to its ability to absorb UV light atlantis-press.com.

Research has also investigated the effect of isomerization on this compound's sunscreen activity. While this compound has an alkenyl benzene (B151609) structure with a double bond not conjugated with the benzene ring, isomerization can change this double bond to a conjugated position setiabudi.ac.id. However, studies have shown that this isomerization reaction resulting in isothis compound (B1672262) did not significantly alter the sunscreen activity compared to this compound setiabudi.ac.id.

Furthermore, this compound's antioxidant activity may contribute to its photoprotective potential by helping to mitigate UV-induced oxidative damage researchgate.net.

Anti-inflammatory Mechanisms and Molecular Targets

This compound exhibits anti-inflammatory activity through various mechanisms, primarily involving the inhibition of pro-inflammatory mediators and cytokines nih.govmdpi.commdpi.com. This inhibition can occur at both the protein and mRNA regulation levels nih.govmdpi.com.

Inhibition of Pro-inflammatory Cytokines and Mediators

This compound is capable of inhibiting several cytokines and mediators involved in the inflammatory process nih.govmdpi.commdpi.com. In vitro studies, particularly using stimulated macrophages, have provided detailed insights into these effects mdpi.commdpi.comnih.gov.

Tumor Necrosis Factor-alpha (TNF-α) Modulation

This compound has been shown to suppress the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine nih.govmdpi.comtandfonline.comnih.govresearchgate.net. Studies in models of liver injury in rats have demonstrated that this compound markedly suppressed the enhancement of serum TNF-α concentrations induced by lipopolysaccharide/d-galactosamine nih.gov. This suggests that its hepatoprotective activity might be partly due to inhibiting TNF-α release from macrophages nih.gov. While some studies indicate this compound significantly inhibits TNF-α production at specific concentrations in stimulated cells, others suggest higher concentrations might be needed for a more pronounced effect on TNF-α compared to other cytokines mdpi.comnih.gov.

Interleukin (IL-1, IL-6, IL-8, IL-10, IL-17) Regulation

This compound has been reported to regulate the production of various interleukins. It can inhibit interleukins such as IL-1, IL-6, IL-8, IL-10, and IL-17 nih.govmdpi.com. In vitro studies using double-stranded RNA-stimulated macrophages have shown that this compound significantly inhibited the production of IL-6 and IL-10 in a dose-dependent manner mdpi.commdpi.comnih.govnih.gov. These findings suggest that this compound may play a role in regulating chronic autoimmune diseases where these interleukins are implicated mdpi.comnih.gov. Additionally, this compound treatment has been shown to decrease colonic tissue levels of IL-1 and IL-17 in a mouse model of ulcerative colitis tandfonline.com.

Nitric Oxide (NO) Production Inhibition

This compound is known to inhibit the production of nitric oxide (NO), a significant pro-inflammatory mediator mdpi.comnih.govmdpi.commdpi.comnih.govresearchgate.nettandfonline.com. Studies in stimulated macrophages have consistently shown that this compound significantly inhibits excessive NO production mdpi.comnih.govnih.gov. This inhibition of NO production is considered one of the ways this compound exerts its anti-inflammatory effects, potentially being beneficial against inflammatory conditions concerned with excessive NO synthesis mdpi.comnih.gov.

Macrophage Inflammatory Proteins (MIP-1α, MIP-1β) Suppression

This compound has been shown to suppress the production of Macrophage Inflammatory Proteins (MIP)-1α and MIP-1β mdpi.comnih.govmdpi.commdpi.comnih.gov. In vitro studies using stimulated macrophages demonstrated that this compound significantly inhibited the production of both MIP-1α and MIP-1β in a dose-dependent manner mdpi.commdpi.comnih.govnih.gov. The inhibition of these chemokines, which are involved in the recruitment of inflammatory cells, suggests that this compound may help alleviate inflammatory diseases where these mediators play a role, such as certain pulmonary inflammatory conditions mdpi.comnih.gov.

Here is a summary of the inhibitory effects of this compound on various pro-inflammatory mediators based on in vitro studies in stimulated macrophages:

Mediator/CytokineInhibition ObservedReference(s)
TNF-αYes mdpi.comnih.govmdpi.comtandfonline.comnih.govresearchgate.net
IL-1Yes nih.govmdpi.comtandfonline.com
IL-6Yes mdpi.comnih.govmdpi.commdpi.comnih.govnih.gov
IL-8Yes nih.govmdpi.com
IL-10Yes mdpi.comnih.govmdpi.commdpi.comnih.govnih.gov
IL-17Yes nih.govmdpi.comtandfonline.com
NOYes mdpi.comnih.govmdpi.commdpi.comnih.govresearchgate.netnih.govtandfonline.com
MIP-1αYes mdpi.comnih.govmdpi.commdpi.comnih.govnih.gov
MIP-1βYes mdpi.comnih.govmdpi.commdpi.comnih.govnih.gov
Colony-Stimulating Factor (GM-CSF) and IP-10/MCP-1/MCP-3 Inhibition

Research indicates that this compound can inhibit the production of various cytokines and chemokines involved in the inflammatory process. Studies using double-stranded RNA (dsRNA)-stimulated RAW 264.7 mouse macrophages have shown that this compound significantly inhibits the production of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), Interferon γ-induced protein 10 (IP-10), Monocyte Chemoattractant Protein-1 (MCP-1), and Monocyte Chemoattractant Protein-3 (MCP-3). researchgate.netnih.govnih.gov This inhibition was observed in a dose-dependent manner in these in vitro studies. researchgate.netnih.gov The inhibition of these mediators is suggested to contribute to the anti-inflammatory properties of this compound. researchgate.netnih.gov

Data Table: Inhibition of Inflammatory Mediators by this compound in dsRNA-Stimulated RAW 264.7 Macrophages

Inflammatory MediatorEffect of this compound Treatment (vs. Control)Significance (P value)
GM-CSFSignificantly decreased production< 0.05 researchgate.netnih.govnih.gov
IP-10Significantly decreased production< 0.05 researchgate.netnih.govnih.gov
MCP-1Significantly decreased production< 0.05 researchgate.netnih.govnih.gov
MCP-3Significantly decreased production< 0.05 researchgate.netnih.govnih.gov

Note: Data compiled from in vitro studies on dsRNA-stimulated RAW 264.7 mouse macrophages.

Myeloperoxidase (MPO) Activity Reduction

Myeloperoxidase (MPO) is an enzyme primarily found in neutrophils and is considered a marker of neutrophil infiltration and inflammation. tandfonline.com Studies investigating the effects of this compound in animal models of inflammation, such as acetic acid-induced ulcerative colitis in mice, have demonstrated that this compound treatment leads to a significant decrease in colonic MPO activity. tandfonline.comtandfonline.com This reduction in MPO activity suggests that this compound can attenuate neutrophil accumulation and the associated tissue damage in inflammatory conditions. tandfonline.com

Data Table: Effect of this compound on Colonic MPO Activity in Acetic Acid-Induced Ulcerative Colitis in Mice

Treatment GroupColonic MPO Activity (Relative to Control)Significance (P value)
Acetic AcidSignificantly increasedNot specified, but stated as significant vs. Control tandfonline.comtandfonline.com
This compound + Acetic AcidSignificantly decreased (vs. Acetic Acid alone)< 0.05 tandfonline.comtandfonline.com

Note: Data compiled from in vivo studies in a mouse model of ulcerative colitis.

Cyclooxygenase-2 (COX-2) Enzyme Interaction and Inhibition

Cyclooxygenase-2 (COX-2) is a key enzyme involved in the synthesis of prostaglandins, which are important mediators of inflammation. brieflands.com Research suggests that this compound can interact with and inhibit the activity of the COX-2 enzyme. mdpi.comnih.govunpad.ac.id Molecular docking studies have indicated that this compound may act as a non-selective inhibitor of COX-2. mdpi.comnih.govunpad.ac.id In vitro studies have also shown that this compound can inhibit the production of prostaglandin (B15479496) E2 (PGE2), a major product of COX-2 activity, in LPS-induced fibroblast cells. unpad.ac.id However, one study noted that this compound did not show COX-2 inhibition at mRNA and protein levels in human liver cancer cells. mdpi.comnih.gov

Data Table: COX-2 Inhibition by this compound

Study TypeModel/Cell LineObservation
Molecular DockingCOX-2 enzyme (PDB code: 3PGH)Categorized as a non-selective inhibitor of COX-2. mdpi.comnih.govunpad.ac.idunpad.ac.id
In vitroLPS-induced human fibroblast cellsReduced PGE2 production. unpad.ac.id
In vitroHuman liver cancer cellsDid not show inhibition at mRNA and protein levels. mdpi.comnih.gov
In vitroLPS-stimulated RAW 264.7 macrophage cellsSignificantly inhibited mRNA and protein expressions of COX-2 dose-dependently. nih.gov

Nuclear Factor-kappa B (NF-κB) Pathway Modulation in Inflammatory Conditions

The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating the expression of numerous genes involved in inflammation. wikipedia.org Activation of NF-κB typically leads to the production of pro-inflammatory cytokines and mediators. wikipedia.org Studies have shown that this compound can modulate the NF-κB pathway in inflammatory conditions. In a mouse model of ulcerative colitis, this compound treatment significantly inhibited elevated NF-κB levels in inflamed colon tissues. tandfonline.comtandfonline.com This suggests that this compound may exert its anti-inflammatory effects, in part, by suppressing NF-κB activation and the subsequent production of pro-inflammatory cytokines. tandfonline.comtandfonline.com Furthermore, research in LPS-stimulated murine macrophage cells indicated that a related compound, myrislignan (B70245) (also found in Myristica fragrans), inhibited NF-κB signaling pathway activation by decreasing the cytoplasmic loss of IκB-α protein and the translocation of NF-κB to the nucleus. nih.gov While this study focused on myrislignan, it provides insight into potential mechanisms of action for related compounds like this compound in modulating the NF-κB pathway.

Calcium Pathway Involvement in Inflammatory Mediator Downregulation

Studies investigating the anti-inflammatory effects of this compound in dsRNA-stimulated RAW 264.7 macrophages suggest involvement of the calcium pathway in the downregulation of inflammatory mediators. researchgate.netnih.govnih.gov this compound significantly inhibited the increase of intracellular calcium levels in these activated macrophages. researchgate.netnih.gov This suggests that this compound may reduce the excessive production of inflammatory mediators in these cells by downregulating the calcium pathway. researchgate.netnih.gov Pathogenic oxidative stress can lead to a transient increase in intracellular calcium in macrophages, contributing to proinflammatory activation. nih.gov

In Vivo Anti-edema Effects in Animal Models

This compound has demonstrated anti-inflammatory effects in vivo, including the reduction of edema in animal models. Studies using carrageenan-induced paw edema in rats have shown that this compound can significantly reduce paw edema. brieflands.commdpi.comnih.govnih.gov In some instances, the anti-inflammatory activity of essential oils containing this compound was found to be comparable to or even greater than that of standard anti-inflammatory drugs like indomethacin (B1671933) or mefenamic acid. brieflands.comnih.gov These in vivo findings support the anti-inflammatory potential of this compound observed in in vitro studies.

Data Table: Anti-edema Effects of this compound in Animal Models

Animal ModelInflammatory AgentObserved EffectComparison to Standard Drug (if applicable)Source
Rats (Paw edema model)CarrageenanSignificant reduction in paw edema. mdpi.comnih.govnih.govComparable to Indomethacin. brieflands.com More than mefenamic acid in one study. nih.gov brieflands.commdpi.comnih.govnih.gov
Mice (Paw edema model)Not specifiedPromoted a reduction in paw edema. mdpi.comnih.govNot specified. mdpi.comnih.gov
Mice (Ear edema model)Not specifiedReduction in ear edema (using essential oil). mdpi.comnih.govNot specified. mdpi.comnih.gov

Antiproliferative and Anticancer Mechanisms

This compound has shown antiproliferative activity against various cancer cell lines in vitro and has been investigated for its potential anticancer mechanisms. mdpi.commdpi.comnih.gov Studies have reported that this compound can inhibit the proliferation of cancer cells from different origins, including human chronic myeloid leukemia (K-562), human non-small cell lung adenocarcinoma (NCI-H460), human breast adenocarcinoma (MCF-7), human colorectal adenocarcinoma (Caco-2), human rhabdomyosarcoma (RD), and human ovarian cancer cells (AA8 and EM9). mdpi.comnih.gov

The mechanisms underlying this compound's antiproliferative and anticancer effects appear to involve the induction of apoptosis. mdpi.commdpi.comnih.govchemfaces.com this compound has been shown to induce apoptosis through several pathways, including:

Changes in mitochondrial membrane potential. mdpi.comnih.govchemfaces.com

Cytochrome c release. mdpi.comnih.govchemfaces.combenthamdirect.com

Caspase-3 activation. mdpi.comnih.govchemfaces.combenthamdirect.com

PARP cleavage. mdpi.comnih.govchemfaces.com

DNA fragmentation. mdpi.comnih.govchemfaces.com

Gene expression profiling in some studies has revealed a general downregulation of DNA damage response genes after exposure to this compound. mdpi.comnih.gov Furthermore, this compound has been shown to suppress the PI3K/Akt/mTOR signaling pathway in hepatic carcinoma cells, which is involved in cell proliferation, survival, and growth. nih.govnih.gov Inhibition of this pathway is suggested as a mechanism for this compound's therapeutic effect on hepatic carcinoma. nih.govnih.gov In gastric cancer cells, this compound has been reported to inhibit proliferation and induce apoptosis by restraining the EGFR/ERK signaling pathway. benthamdirect.com this compound has also been investigated for its potential to reverse multidrug resistance (MDR) in cancer cells, with studies suggesting it may bind to and block P-glycoprotein (P-gp), a protein involved in drug efflux. mdpi.com

Data Table: Antiproliferative and Apoptotic Effects of this compound in Cancer Cell Lines

Cancer Cell LineObserved EffectProposed Mechanism(s)Source
K-562 (Human chronic myeloid leukemia)Significant antiproliferative activity. mdpi.comnih.govInduction of apoptosis (mitochondrial pathway, caspase activation, DNA fragmentation). mdpi.comnih.gov mdpi.comnih.gov
NCI-H460 (Human non-small cell lung adenocarcinoma)Significant antiproliferative activity. mdpi.comnih.govInduction of apoptosis (mitochondrial pathway, caspase activation, DNA fragmentation). mdpi.comnih.gov mdpi.comnih.gov
MCF-7 (Human breast adenocarcinoma)Significant antiproliferative activity. mdpi.comnih.govInduction of apoptosis (mitochondrial pathway, caspase activation, DNA fragmentation). mdpi.comnih.gov mdpi.comnih.gov
Caco-2 (Human colorectal adenocarcinoma)Significant reduction in cell viability. mdpi.comnih.govNot specified in detail in the provided snippets. mdpi.comnih.gov
RD (Human rhabdomyosarcoma)Cytotoxic/antiproliferative activity. mdpi.comnih.govNot specified in detail in the provided snippets. mdpi.comnih.gov
AA8, EM9 (Human ovarian cancer)Inhibition of growth, induction of apoptosis. mdpi.comnih.govActivation of caspases. mdpi.comnih.gov mdpi.comnih.gov
Huh-7, HCCLM3 (Human hepatic carcinoma)Inhibition of cell proliferation, induction of apoptosis, inhibition of migration/invasion. nih.govnih.govSuppression of PI3K/Akt/mTOR signaling pathway. nih.govnih.gov nih.govnih.gov
Human gastric cancer cellsRetarded proliferation, induced apoptosis & ER stress. benthamdirect.comRestraining EGFR/ERK signaling pathway, activated caspases, cytochrome C release. benthamdirect.com benthamdirect.com
KB cells (Human oral epidermal carcinoma)Cytotoxicity, induced apoptosis. scielo.brModulation of Bcl-2 gene expression. scielo.br scielo.br

Induction of Apoptosis in Cancer Cell Lines

This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, including human leukemia (K562), human oral epidermal carcinoma (KB), human breast cancer (MCF-7), and gastric cancer cells. mdpi.comscielo.brresearchgate.netresearchgate.netnih.govresearchgate.netbenthamdirect.comresearchgate.netnih.gov This induction of apoptosis is a key mechanism by which this compound exerts its potential anticancer effects. mdpi.comjamdsr.com

Mitochondrial Membrane Potential Alterations

One of the mechanisms by which this compound induces apoptosis involves altering the mitochondrial membrane potential. Studies have observed changes in mitochondrial membrane potential in cancer cells treated with this compound. mdpi.comresearchgate.netbenthamdirect.comnih.govnih.govtargetmol.comdntb.gov.ua This disruption is a critical event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors from the mitochondria. mdpi.comresearchgate.netnih.govtargetmol.com

Cytochrome C Release and Caspase Activation (Caspase-3, Caspase-9)

Following the alteration of mitochondrial membrane potential, this compound treatment leads to the release of cytochrome C from the mitochondria into the cytoplasm. mdpi.comresearchgate.netresearchgate.netbenthamdirect.comnih.govnih.govtargetmol.comscialert.netwikipedia.org The release of cytochrome C is a crucial step that triggers the activation of the caspase cascade, a series of proteases that execute the apoptotic program. mdpi.comresearchgate.netnih.govtargetmol.comscialert.netwikipedia.org Specifically, this compound has been shown to activate caspase-3 and caspase-9 in various cancer cell lines. mdpi.comresearchgate.netnih.govresearchgate.netbenthamdirect.comnih.govnih.govtargetmol.comscialert.net Caspase-9 is an initiator caspase in the mitochondrial pathway, and its activation subsequently leads to the activation of executioner caspases like caspase-3. mdpi.com

PARP Cleavage and DNA Fragmentation

Activation of executioner caspases, such as caspase-3, results in the cleavage of key cellular proteins, including Poly (ADP-ribose) polymerase (PARP). mdpi.comscielo.brresearchgate.netnih.govtargetmol.comscialert.nettargetmol.com PARP is involved in DNA repair, and its cleavage by caspases is a hallmark of apoptosis. mdpi.comscielo.brresearchgate.netnih.govtargetmol.comscialert.nettargetmol.com this compound has been observed to induce PARP cleavage and DNA fragmentation in cancer cells, further confirming the induction of apoptosis. mdpi.comresearchgate.netnih.govtargetmol.comscialert.net

Modulation of Apoptotic Gene Expression (Bcl-2, Bax, Bid, p53)

This compound influences the expression of genes that regulate apoptosis, particularly members of the Bcl-2 family and p53. Studies have shown that this compound can reduce the expression of anti-apoptotic proteins like Bcl-2. mdpi.comscielo.brresearchgate.netnih.govbenthamdirect.comjamdsr.commdpi.combrieflands.comresearchgate.netnih.govunivie.ac.at Conversely, it can increase the expression of pro-apoptotic proteins such as Bax and Bid. researchgate.netresearchgate.netnih.govbenthamdirect.commdpi.comresearchgate.netnih.govunivie.ac.at this compound has also been reported to induce the expression of p53, a tumor suppressor protein that plays a critical role in initiating apoptosis in response to cellular stress. researchgate.netnih.govmdpi.comunivie.ac.at The balance between pro- and anti-apoptotic proteins is crucial in determining cell fate, and this compound's ability to shift this balance towards apoptosis contributes to its anticancer potential. brieflands.com

Here is a table summarizing the observed modulation of apoptotic gene expression by this compound:

GeneEffect of this compound TreatmentCancer Cell Lines Observed In
Bcl-2Downregulation/DecreasedKB, K562, MCF-7, HepG2, Huh-7, HCCLM3, HT29, DRG neurons mdpi.comscielo.brresearchgate.netnih.govbenthamdirect.comjamdsr.commdpi.combrieflands.comresearchgate.netnih.gov
BaxUpregulation/IncreasedMCF-7, HepG2, Huh-7, HCCLM3, HT29 researchgate.netresearchgate.netnih.govbenthamdirect.commdpi.comresearchgate.netnih.gov
BidUpregulation/IncreasedMCF-7 researchgate.netnih.gov
p53Upregulation/IncreasedMCF-7 researchgate.netnih.govmdpi.com

Inhibition of Cell Proliferation and Viability

This compound has demonstrated the ability to inhibit the proliferation and reduce the viability of various cancer cell lines in a concentration-dependent manner. nih.govmdpi.comscielo.brresearchgate.netresearchgate.netresearchgate.netbenthamdirect.comresearchgate.netjamdsr.combrieflands.comresearchgate.netnih.govresearcher.lifetandfonline.comsemanticscholar.orgresearchgate.net This antiproliferative activity has been observed in leukemia (K-562), non-small cell lung adenocarcinoma (NCI-H460), breast adenocarcinoma (MCF-7), oral epidermal carcinoma (KB), colorectal adenocarcinoma (Caco-2), hepatic carcinoma (HepG2, Huh-7, HCCLM3), and melanoma cells. mdpi.comscielo.brresearchgate.netresearchgate.netresearchgate.netbenthamdirect.comjamdsr.combrieflands.comresearchgate.netnih.govresearcher.lifesemanticscholar.orgresearchgate.net Studies often use assays like MTT and CCK-8 to measure the reduction in cell viability and proliferation upon this compound treatment. scielo.brresearchgate.netresearchgate.netbenthamdirect.comresearchgate.netnih.govresearcher.lifetandfonline.comsemanticscholar.orgresearchgate.net

Here is a table summarizing some findings on this compound's effect on cell viability:

Cancer Cell LineConcentration Range TestedEffect on ViabilityReference
K-562 (Leukemia)Various concentrationsSignificant antiproliferative activity (50-100% inhibition) mdpi.com mdpi.com
NCI-H460 (Lung)Various concentrationsSignificant antiproliferative activity (50-100% inhibition) mdpi.com mdpi.com
MCF-7 (Breast)Various concentrationsSignificant antiproliferative activity (50-100% inhibition), dose-dependent cytotoxicity mdpi.comresearchgate.netnih.gov mdpi.comresearchgate.netnih.gov
KB (Oral Epidermal)25 to 125 μg/mLConcentration-dependent inhibition scielo.br scielo.br
Caco-2 (Colorectal)250 μg/mLSignificant reduction mdpi.combrieflands.com mdpi.combrieflands.com
HepG2 (Hepatocellular)Up to 600 μMDid not show significant reduction at 24h scialert.net scialert.net
Huh-7 (Hepatic)0.5, 1, and 5 mMInhibited proliferation in a dose-dependent manner researchgate.netnih.govtandfonline.com researchgate.netnih.govtandfonline.com
HCCLM3 (Hepatic)0.5, 1, and 5 mMInhibited proliferation in a dose-dependent manner researchgate.netnih.govtandfonline.com researchgate.netnih.govtandfonline.com
Melanoma (B16-F10)Various concentrationsStrong cytotoxic activity, dose-dependent inhibition researcher.lifesemanticscholar.orgresearchgate.net researcher.lifesemanticscholar.orgresearchgate.net
NCI/ADR-RES (Ovarian)Up to 1 mMNo cytotoxic activity (IC50 > 1 mM) nih.gov nih.gov

Suppression of Cancer Cell Migration and Invasion

This compound has been shown to suppress the migration and invasion abilities of various cancer cell lines, including hepatic carcinoma (Huh-7, HCCLM3) and melanoma cells. researchgate.netjamdsr.comresearchgate.netnih.govresearcher.lifetandfonline.comsemanticscholar.orgresearchgate.netresearchgate.net Cancer cell migration and invasion are crucial steps in metastasis, the spread of cancer to distant sites. researcher.lifesemanticscholar.orgresearchgate.net Studies using techniques like transwell assays and wound healing assays have demonstrated that this compound can inhibit these processes in a dose-dependent manner. researchgate.netnih.govresearcher.lifetandfonline.comsemanticscholar.orgresearchgate.net This effect is associated with the modulation of proteins involved in cell adhesion and the degradation of the extracellular matrix, such as increased E-cadherin expression and decreased N-cadherin, MMP2, and MMP9 expression. researchgate.netjamdsr.comresearchgate.netnih.govresearcher.lifetandfonline.comsemanticscholar.orgresearchgate.net

Here is a table summarizing this compound's effect on cancer cell migration and invasion:

Cancer Cell LineEffect on Migration and InvasionAssociated Molecular ChangesReference
MCF-7 (Breast)Activates cell antimigrationNot specified in detail in the source. researchgate.netnih.gov researchgate.netnih.gov
Huh-7 (Hepatic)Suppressed migration and invasionIncreased E-cadherin, decreased N-cadherin expression researchgate.netnih.govtandfonline.com researchgate.netnih.govtandfonline.comresearchgate.net
HCCLM3 (Hepatic)Suppressed migration and invasionIncreased E-cadherin, decreased N-cadherin expression researchgate.netnih.govtandfonline.com researchgate.netnih.govtandfonline.comresearchgate.net
Melanoma (B16-F10)Inhibited migration and invasionSuppressed MMP2 and MMP9 gene expression researcher.lifesemanticscholar.orgresearchgate.net researcher.lifesemanticscholar.orgresearchgate.net
Regulation of Epithelial-Mesenchymal Transition (EMT) Markers (E-cadherin, N-cadherin)

Research indicates that this compound can suppress cell migration and invasion by inhibiting epithelial-mesenchymal transition (EMT). researchgate.net Studies on hepatic carcinoma cells (Huh-7 and HCCLM3) have shown that this compound treatment leads to increased expression of E-cadherin and decreased expression of N-cadherin. researchgate.netnih.govjamdsr.com This modulation of EMT markers is considered a mechanism by which this compound inhibits the metastatic potential of cancer cells. researchgate.net

Inhibition of Matrix Metalloproteinases (MMP2, MMP9)

Matrix metalloproteinases (MMPs), particularly MMP2 and MMP9, play crucial roles in cancer invasion and metastasis by degrading the extracellular matrix. researchgate.netresearchgate.netresearcher.life this compound has been investigated for its ability to inhibit these enzymes. Studies on melanoma cells have shown that this compound can inhibit cell invasion and migration by suppressing the gene expression of MMP2 and MMP9. researchgate.netresearcher.life Low gene expression of MMP2 and MMP9 in melanoma cells has been demonstrated to inhibit cell invasion. researchgate.netresearcher.life Conversely, higher expression of these MMPs was associated with an increase in invasive cells. researchgate.netresearcher.life

Interference with Signaling Pathways in Cancer

This compound has been shown to interfere with several signaling pathways involved in cancer progression.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer and plays a significant role in cell proliferation, survival, and growth. This compound has been found to suppress this pathway. researchgate.netnih.govjamdsr.comejmanager.comejmanager.com In hepatic carcinoma cells, this compound treatment decreased the expression of phosphorylated (p)-mTOR and p-AKT proteins. researchgate.netnih.gov This inhibition of the PI3K/Akt/mTOR pathway is considered a mechanism by which this compound exerts its therapeutic effect on hepatic carcinoma. researchgate.netnih.govejmanager.comejmanager.com

Chemopreventive Potential of this compound

This compound is considered a potential chemopreventive agent. iiab.me Its chemopreventive activity is linked to its ability to induce the activity of detoxifying enzyme systems, such as glutathione S-transferase. iiab.me Additionally, nutmeg, a source of this compound, possesses antioxidant, anti-inflammatory, and antiproliferative activities, which contribute to its potential in cancer prevention. jamdsr.com Some studies suggest this compound may induce apoptosis in cancer cells, a key mechanism for preventing proliferation and inhibiting tumor growth. jamdsr.com

Association with Chemotherapeutic Agents in Multidrug Resistance Reversal

Multidrug resistance (MDR) is a major challenge in cancer chemotherapy, often mediated by efflux pumps like P-glycoprotein (P-gp) that reduce the intracellular concentration of drugs. nih.govnih.govresearchgate.net Research has explored the potential of this compound to reverse MDR when used in combination with chemotherapeutic agents. Studies on a multidrug-resistant ovarian tumor cell line (NCI/ADR-RES) overexpressing P-gp showed that while this compound alone had no cytotoxic activity at tested concentrations, its association with chemotherapeutic agents like cisplatin (B142131) and docetaxel (B913) potentiated their cytotoxic effects. nih.govnih.gov This potentiation is hypothesized to be primarily due to this compound blocking MDR-related efflux pumps, allowing chemotherapeutic agents to accumulate inside the cells. nih.govnih.govresearchgate.net In silico studies support this by indicating that this compound can bind to and block P-glycoprotein. nih.govnih.gov

Here is a table summarizing some research findings on the effects of this compound on EMT markers and MMPs:

Study FocusCell Line(s)This compound Effect on E-cadherinThis compound Effect on N-cadherinThis compound Effect on MMP2 Gene ExpressionThis compound Effect on MMP9 Gene Expression
Hepatic Carcinoma researchgate.netnih.govHuh-7, HCCLM3IncreasedDecreasedNot specifiedNot specified
Melanoma researchgate.netresearcher.lifesemanticscholar.orgMelanoma cellsNot specifiedNot specifiedSuppressedSuppressed

Here is a table summarizing some research findings on the effects of this compound on the PI3K/Akt/mTOR pathway:

Study FocusCell Line(s)This compound Effect on p-AKTThis compound Effect on p-mTOR
Hepatic Carcinoma researchgate.netnih.govHuh-7, HCCLM3DecreasedDecreased

Here is a table summarizing the effect of this compound in association with chemotherapeutic agents on a multidrug-resistant cell line:

Cell LineChemotherapeutic AgentThis compound ConcentrationEffect of this compound AssociationDecrease in Chemotherapeutic Agent IC50
NCI/ADR-RES nih.govCisplatin1 mMPotentiated cytotoxic effect32.88%
NCI/ADR-RES nih.govDocetaxel1 mMPotentiated cytotoxic effect75.46%

Antimicrobial Mechanisms and Selectivity

This compound has demonstrated antimicrobial activity. researchgate.netnih.govnih.gov While the precise mechanisms and selectivity are areas of ongoing research, some studies suggest that compounds found in nutmeg, including this compound, may act as efflux pump inhibitors in bacteria. researchgate.net Efflux pumps are a common mechanism of antibiotic resistance in bacteria, and inhibiting these pumps can potentiate the activity of conventional antibiotics against resistant strains. researchgate.net Studies have explored the effect of nutmeg extracts and compounds on multidrug-resistant Gram-negative bacteria, observing increased activity of extracts and isolated compounds in the presence of an efflux pump inhibitor. d-nb.info This suggests that this compound, as a component of nutmeg, may contribute to overcoming bacterial resistance by interfering with efflux mechanisms. researchgate.net

Inhibition of Bacterial Growth and Cellular Integrity

Studies have indicated that this compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria mdpi.comnih.gov. For instance, essential oil of Myristica fragrans containing this compound has demonstrated antibacterial effects against Cutibacterium acnes and Staphylococcus aureus nih.govmdpi.com. Isolated this compound from Piper sarmentosum essential oil also showed the ability to inhibit the proliferation of Escherichia coli in vitro mdpi.com.

However, the effectiveness can vary depending on the bacterial strain and the concentration of this compound or the composition of the essential oil it is part of nih.govmdpi.com. Some studies using nutmeg essential oil with varying this compound content showed no inhibitory effect against certain bacteria like Escherichia coli, methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Klebsiella pneumoniae at higher concentrations (26-38% this compound) nih.govmdpi.com.

Research suggests that this compound may be effective against Streptococcus pneumoniae by inhibiting the bacterial folic acid biosynthesis enzyme dihydropteroate (B1496061) synthase (DHPS) mdpi.com.

Essential oils containing this compound, such as those from Petroselinum crispum, have shown inhibitory activity against bacteria like Bacillus cereus, Enterobacter cloacae, Escherichia coli, Listeria monocytogenes, Pseudomonas aeruginosa, Salmonella enterica, and Staphylococcus aureus with varying degrees of sensitivity nih.govmdpi.com.

Antifungal Activity and Aflatoxin Inhibition

This compound has also demonstrated antifungal activity against various fungal species researchgate.netnih.govmdpi.com. Essential oils containing this compound have been tested against a range of fungi, including dermatophytes and Cryptococcus neoformans, showing variable inhibition nih.govmdpi.com. While some Aspergillus species were less affected by certain this compound-containing oils, essential oil of nutmeg with even a lower percentage of this compound (10%) was able to strongly inhibit the growth of Aspergillus flavus and Aspergillus ochraceus nih.govmdpi.com.

This compound has been evaluated for its potential to protect food against aflatoxins produced by certain fungi, such as Aspergillus flavus ptmitraayu.comnih.govmdpi.com. Essential oil of nutmeg containing this compound was able to inhibit the growth of aflatoxin-producing strains of Aspergillus flavus in vitro nih.govmdpi.com. Studies have identified this compound as a major antifungal compound in nutmeg essential oil against Aspergillus flavus and Aspergillus ochraceus ccsenet.org.

Research on Petroselinum crispum essential oil containing this compound showed fungistatic and fungicidal activity against several Aspergillus and Penicillium species, as well as Trichoderma viride nih.govmdpi.com.

Data on the antifungal activity of this compound against Colletotrichum acutatum indicates a moderate fungistatic activity that is concentration-dependent redalyc.org.

Mechanisms of Microbial Cell Wall/Membrane Disruption

While the precise mechanisms of this compound's antimicrobial action are still being elucidated, some studies suggest that it may target the microbial cell membrane. Research on the effect of nutmeg essential oil containing this compound on Aspergillus flavus showed a decrease in the ergosterol (B1671047) content of the fungus's plasma membrane, leading to cellular ion leakage nih.govmdpi.com. Ergosterol is a crucial component of fungal cell membranes.

The disruption of cellular integrity, potentially involving the phospholipid bilayer of the cell membrane, has been suggested as a mechanism of action for some terpenoids, and this may extend to alkenylbenzene derivatives like this compound atlantis-press.comsemanticscholar.org. This disruption can interfere with vital metabolic functions, including electron transport, protein translocation, and enzyme-dependent reactions atlantis-press.com.

In the context of antifungal activity and aflatoxin inhibition, the inhibition of ergosterol biosynthesis has been identified as a potential target site for this compound-containing essential oils sci-hub.box. Molecular docking studies have also explored the interaction of this compound with aflatoxin-producing regulatory genes, suggesting a potential mechanism for inhibiting aflatoxin biosynthesis sci-hub.box.

Neuropharmacological Activities

This compound is known for its effects on the central nervous system, which are believed to be responsible for the psychoactive properties associated with high doses of nutmeg nih.govmdpi.cominsightsociety.orghealthline.com. These effects are thought to be related to its interaction with neurotransmitter systems nih.govmdpi.com.

Modulation of GABA Receptors

Research suggests that this compound may modulate GABA receptors nih.govmdpi.com. Studies have indicated that this compound is able to promote anxiogenesis and affect motor actions, and it is suggested that it may act as a GABA receptor antagonist, potentially generating anxiety nih.govmdpi.com.

However, other research investigating the effects of nutmeg essential oil and its components on GABAA α1β2γ2s receptors using Xenopus laevis oocytes found that this compound showed potentiation of GABA-induced chloride current (IGABA) at higher concentrations (500 µM), suggesting a positive allosteric modulation alliedacademies.orgresearchgate.net. This indicates a complex interaction with GABA receptors, and further research is needed to fully understand the nature of this modulation.

Monoamine Oxidase (MAO) Inhibition

This compound is known to be a weak inhibitor of monoamine oxidase (MAO) nih.govnih.govmdpi.cominsightsociety.orgwikipedia.orgmedchemexpress.com. MAO is an enzyme responsible for metabolizing neurotransmitters such as serotonin, dopamine (B1211576), epinephrine, and norepinephrine (B1679862) wikipedia.org. While this compound lacks the basic nitrogen atom typically found in stronger MAO inhibitors, this weak inhibition could contribute to its pharmacological effects wikipedia.org. The inhibition of MAO could potentially lead to increased levels of these neurotransmitters, which might contribute to the observed psychoactive and cardiovascular symptoms associated with this compound nih.govmdpi.cominsightsociety.org.

Interaction with Central Nervous System Pathologies

Due to its psychoactive activity and interaction with neurotransmitter systems, this compound and its active metabolites have been explored for their potential relevance in central nervous system pathologies nih.govmdpi.com. While high concentrations are associated with toxicity and adverse CNS effects nih.govmdpi.cominsightsociety.orghealthline.com, the psychoactive properties also suggest potential as a therapeutic agent for certain CNS conditions nih.govmdpi.com.

Computational studies have investigated the potential of this compound to interact with enzymes associated with Alzheimer's disease, suggesting a notable binding capacity researchgate.net. This indicates a potential area for further exploration regarding this compound's role in neurodegenerative disorders researchgate.net.

Research on nutmeg extract, which contains this compound, has shown anticonvulsant activity in animal models, potentially involving decreased dopaminergic transmission ajol.info. Another study on nutmeg ethanolic extract in a pentylenetetrazol-induced kindling model in mice indicated that the extract, containing this compound, effectively reduced seizure behavior and ameliorated glial activation, suggesting potential as a supplementary agent in epilepsy treatment brieflands.com.

Studies on the effects of nutmeg extract on anxiety-like behavior and dopamine levels in rats have shown varied results depending on the dose, with some doses eliciting anxiety and a reduction in dopamine levels babcock.edu.ng. This highlights the complex and dose-dependent nature of this compound's effects on the CNS.

Potential Anxiolytic and Anxiogenic Effects

Research into the effects of this compound on anxiety-like behaviors, primarily conducted using animal models, indicates a duality in its pharmacological profile. Some studies suggest that this compound may possess anxiolytic (anxiety-reducing) properties, while others point towards anxiogenic (anxiety-inducing) effects. This apparent contradiction highlights the need for careful consideration of experimental conditions, dosage, and potential mechanisms of action.

Studies utilizing animal models, such as the elevated plus-maze test, have been employed to evaluate the impact of this compound on anxiety. The elevated plus-maze is a standard behavioral test that assesses anxiety in rodents based on their natural aversion to open spaces. Increased time spent in the open arms of the maze is typically interpreted as anxiolytic activity, while increased time in the closed arms or decreased exploration of the open arms suggests anxiogenic activity.

Detailed research findings from various studies provide insights into these effects. One study investigating the effects of a Myristica fragrans extract, which contains this compound, reported anxiolytic behavior at a lower dose (500 mg/kg) in rats, observed as increased line crossing and total distance traveled in the open field test, and reduced frequency and duration in the closed arms of the elevated plus maze. Conversely, the same study found that a higher dose (1500 mg/kg) of the extract elicited anxiogenic behavior, characterized by reduced open arm frequency and duration and decreased locomotor activity in the open field test babcock.edu.ngajol.info. This suggests a dose-dependent effect of the extract, where this compound is considered a key psychoactive component. babcock.edu.ngajol.info

Another study specifically evaluating isolated this compound in male Sprague-Dawley rats using the elevated plus-maze found that this compound did not decrease anxiety by modulating the GABA(A) receptor but might promote anxiogenesis. researchgate.netnih.gov When this compound was combined with midazolam, a known anxiolytic, an antagonist-like effect was observed, similar to the combination of flumazenil (B1672878) (a GABA(A) receptor antagonist) and this compound, resulting in a decrease in anxiolysis compared to the midazolam-only group. researchgate.netnih.gov This suggests that this compound might antagonize the anxiolytic effects of midazolam and potentially increase anxiety. researchgate.netnih.gov

Further research has also indicated that this compound may promote anxiogenesis and affect motor actions, with a suggested mechanism involving the modulation of GABA receptors, possibly acting as an antagonist. researchgate.netnih.govmdpi.com

The observed anxiogenic effects in some studies align with reports of neuropsychological symptoms, including restlessness and agitation, associated with higher amounts of nutmeg or this compound ingestion. nih.govmdpi.com

The varied outcomes in research highlight the complexity of this compound's effects on anxiety. Factors such as the source of this compound (isolated compound vs. extract), the presence of other compounds in extracts, the animal model used, the specific anxiety test employed, and the administered dose likely contribute to the observed differences.

While specific quantitative data tables detailing the extent of anxiolytic or anxiogenic effects of isolated this compound across various studies are not consistently presented in a format suitable for direct aggregation into a single interactive table based on the search results, the findings can be summarized qualitatively based on the reported behavioral outcomes in animal models.

Based on the research findings, a qualitative summary of the potential anxiolytic and anxiogenic effects of this compound or this compound-containing extracts in animal models can be presented as follows:

Compound/Extract SourceDose (approximate or relative)Observed Effect on Anxiety-like BehaviorAnimal Model/Test UsedKey Findings / Notes
Myristica fragrans ethanol (B145695) extractLower (e.g., 500 mg/kg)AnxiolyticOpen Field Test, Elevated Plus MazeIncreased exploration, reduced anxiety-like indicators. babcock.edu.ngajol.info
Myristica fragrans ethanol extractHigher (e.g., 1500 mg/kg)AnxiogenicOpen Field Test, Elevated Plus MazeReduced exploration, increased anxiety-like indicators. babcock.edu.ngajol.info
Isolated this compoundNot explicitly specifiedMay promote AnxiogenesisElevated Plus MazeDid not decrease anxiety via GABA(A) modulation; potentially antagonized midazolam's effects. researchgate.netnih.gov
This compound (suggested mechanism)Not explicitly specifiedAnxiogenicBehavioral studiesSuggested modulation of GABA receptors, possibly as an antagonist. researchgate.netnih.govmdpi.com

It is important to note that these findings are based on animal studies and may not directly translate to effects in humans. Further research is needed to fully understand the complex pharmacological actions of this compound and its precise role in modulating anxiety.

Toxicological Research on Myristicin

Metabolic Pathways and Bioactivation in Toxicity

The metabolism of myristicin involves both Phase 1 and Phase 2 reactions, primarily occurring in the liver. nih.govmdpi.comresearchgate.net These pathways lead to the formation of various metabolites, some of which are considered active and potentially responsible for the observed toxicity. nih.govmdpi.comresearchgate.net

Phase 1 Metabolism and Active Metabolite Formation

Phase 1 metabolism of this compound involves reactions such as hydroxylation, demethylenation, and ring-opening of the methylenedioxy group. researchgate.netnih.gov These reactions, largely catalyzed by CYP enzymes, yield several metabolites, including key active species. nih.govmdpi.comresearchgate.netnih.gov

1'-Hydroxythis compound Formation and Significance

One of the main active metabolites formed during Phase 1 metabolism is 1'-hydroxythis compound. nih.govmdpi.com This metabolite is generated through the hydroxylation of the 1'-carbon atom on the allyl side chain of this compound. nih.govd-nb.info Research indicates that 1'-hydroxythis compound is potentially more cytotoxic and apoptotic than this compound itself. nih.govmdpi.com Studies comparing the cytotoxicity of this compound and 1'-hydroxythis compound in HepG2 cells showed that while this compound did not significantly reduce cell viability, 1'-hydroxythis compound caused a dramatic reduction and increased apoptotic cell numbers. nih.govmdpi.comscialert.net The formation of 1'-hydroxythis compound is considered a primary bioactivation pathway and can subsequently undergo conjugation with sulfate (B86663), leading to the formation of a reactive carbocation capable of forming DNA adducts. nih.govd-nb.info

5-allyl-1-methoxy-2,3-dihydroxybenzene Production

Another significant metabolite produced during Phase 1 metabolism is 5-allyl-1-methoxy-2,3-dihydroxybenzene. nih.govmdpi.comnih.gov This compound is formed through the oxidation and ring-opening of the methylenedioxy group of this compound, resulting in a catechol moiety. nih.govwikipedia.org This metabolite has been identified in urine samples after this compound administration. nih.govnih.gov While considered a major metabolite, its direct contribution to the psychoactive effects is believed to be limited as it lacks a methoxy (B1213986) group at the 3-position of the benzene (B151609) ring, a feature often associated with such activity in similar compounds.

Formation of Amphetamine-like Metabolites (e.g., MMDA)

This compound has been reported to be converted into amphetamine-like metabolites, notably 3-methoxy-4,5-methylenedioxyamphetamine (MMDA). insightsociety.orgnih.govmdpi.comusm.my This conversion is thought to be related to the psychedelic effects sometimes associated with high doses of nutmeg. insightsociety.orgnih.govmdpi.comresearchgate.net Early research in isolated rat liver suggested this conversion might occur through the metabolic addition of ammonia. cuni.cz MMDA is a known psychedelic and entactogen belonging to the amphetamine family. wikipedia.orgdrugbank.com

Role of Cytochrome P450 Enzymes (CYP1A1, CYP1A2, CYP2C19, CYP2E1)

Cytochrome P450 enzymes are crucial in the Phase 1 metabolism and bioactivation of this compound. nih.govmdpi.comresearchgate.net Several CYP isoforms are involved, with varying degrees of contribution to the formation of specific metabolites.

CYP1A1: CYP1A1 is reported as a main enzyme responsible for the bioactivation of this compound, particularly in the formation of 1'-hydroxythis compound. nih.govmdpi.comacs.orgresearchgate.net

CYP1A2: CYP1A2 also plays a role in this compound metabolism. researchgate.netbiocrick.com Studies have shown that this compound can act as a mechanism-based inhibitor of CYP1A2. nih.govresearchgate.netselleckchem.comacs.org Along with CYP3A4, CYP1A2 contributes to the formation of 5-allyl-1-methoxy-2,3-dihydroxybenzene. biocrick.com

CYP2C19: this compound has shown some inhibitory effect on human CYP2C19. nih.govmdpi.comresearchgate.net

CYP2E1: this compound also exerts some inhibitory effect on human CYP2E1. nih.govmdpi.comresearchgate.net

Research using human recombinant CYPs and inhibitors has helped elucidate the specific roles of these enzymes in this compound metabolism. acs.orgresearchgate.netbiocrick.com

Here is a summary of the role of key CYP enzymes in this compound metabolism:

CYP EnzymePrimary Role in this compound MetabolismNotes
CYP1A1Main enzyme for bioactivation and 1'-hydroxythis compound formation. nih.govmdpi.comacs.orgresearchgate.net
CYP1A2Contributes to 5-allyl-1-methoxy-2,3-dihydroxybenzene formation. biocrick.comAlso acts as a mechanism-based inhibitor of this enzyme. nih.govresearchgate.netselleckchem.comacs.org
CYP3A4Plays a role in the formation of 5-allyl-1-methoxy-2,3-dihydroxybenzene. biocrick.com
CYP2C19Exhibits some inhibitory effect. nih.govmdpi.comresearchgate.net
CYP2E1Exhibits some inhibitory effect. nih.govmdpi.comresearchgate.net

Phase 2 Metabolism and Conjugation

Following Phase 1 metabolism, this compound metabolites undergo Phase 2 conjugation reactions. nih.govmdpi.comresearchgate.netnottingham.ac.uk These reactions involve the attachment of endogenous molecules, such as glucuronic acid, sulfate, glutathione (B108866) (GSH), or N-acetylcysteine (NAC), to the metabolites. researchgate.netnih.govd-nb.infonih.govnottingham.ac.uk Conjugation generally increases the water solubility of metabolites, facilitating their excretion from the body, primarily in urine. nih.govmdpi.comresearchgate.netnottingham.ac.uk

Specifically, this compound metabolites can form complexes with endogenous N-acetylcysteine and glutathione, forming this compound-NAC and this compound-GSH complexes, respectively. nih.govmdpi.comresearchgate.net These complexes are largely eliminated through urine. nih.govmdpi.comresearchgate.net The conjugation of 1'-hydroxythis compound with sulfate is a crucial step in the bioactivation process, leading to the formation of the reactive 1'-sulfoxythis compound metabolite. nih.govd-nb.info This reactive metabolite can then form adducts with DNA. nih.govd-nb.info

Here is a summary of Phase 2 conjugation pathways:

Conjugating AgentMetabolites InvolvedOutcome
N-acetylcysteineThis compound metabolitesFormation of this compound-NAC complexes. nih.govmdpi.comresearchgate.net
GlutathioneThis compound metabolites, particularly reactive intermediates like quinone tautomers. nih.govmdpi.comresearchgate.netnih.govacs.orgFormation of this compound-GSH complexes. nih.govmdpi.comresearchgate.net
Glucuronic acidHydroxylated and catecholic metabolites (e.g., 1'-hydroxythis compound, 5-allyl-1-methoxy-2,3-dihydroxybenzene). researchgate.netd-nb.infonih.govIncreased water solubility, excretion. researchgate.netnottingham.ac.uk
Sulfate1'-hydroxythis compoundFormation of 1'-sulfoxythis compound (reactive metabolite). nih.govd-nb.info
Glucuronidation Pathways

This compound undergoes various metabolic transformations in the body. One significant pathway involves the formation of hydroxylated derivatives, such as 1'-hydroxythis compound. This metabolite can then be conjugated with glucuronic acid, a process known as glucuronidation nih.govnih.gov. Glucuronidation is generally considered a detoxification pathway, as it increases the water solubility of compounds, facilitating their excretion from the body nih.gov. Studies in rats and humans have shown that glucuronidation of 1'-hydroxythis compound is a significant metabolic route nih.govd-nb.info. At low doses, O-demethylation and subsequent glucuronidation appear to be major metabolic routes for alkenylbenzenes like this compound, leading to rapid clearance scialert.netunimi.it.

Formation of this compound-NAC and this compound-GSH Complexes

Following phase 2 metabolism, this compound metabolites are capable of forming conjugates with endogenous nucleophiles such as N-acetylcysteine (NAC) and glutathione (GSH) nih.govresearchgate.netresearchgate.netmdpi.com. The formation of these complexes, such as the this compound-NAC adduct, has been identified in metabolic studies researchgate.net. Conjugation with GSH is often a detoxification mechanism that helps to neutralize reactive electrophilic metabolites that could otherwise damage cellular macromolecules like DNA and proteins nih.gov. These this compound-GSH and this compound-NAC complexes are primarily eliminated in urine nih.govresearchgate.netresearchgate.netmdpi.com. Supplementation with NAC has been shown to offer protection against the cytotoxicity induced by this compound and its metabolite 1'-hydroxythis compound in primary mouse hepatocytes, suggesting a protective role for NAC conjugation researchgate.net. Conversely, depletion of intracellular NAC can exacerbate the cytotoxicity caused by these compounds researchgate.net.

Impact of Metabolic Shifting on Toxicity Profiles

The metabolic profile of this compound can shift depending on the dose. At lower doses, O-demethylation is a primary metabolic route scialert.netunimi.it. However, at higher doses, particularly in rodents, O-demethylation can become saturated, leading to a shift towards other pathways, including 1'-hydroxylation and epoxidation of the allyl side-chain scialert.netunimi.it. This metabolic shifting towards 1'-hydroxylation can result in the increased formation of the 1'-hydroxymetabolite scialert.netunimi.it. The 1'-hydroxymetabolite can subsequently be converted by sulfotransferase enzymes (SULT1A1 and SULT1C2) into reactive 1'-sulfoxy conjugates scialert.netunimi.it. These sulfoxy metabolites are considered electrophilic and have been associated with genotoxicity and carcinogenicity observed with other alkenylbenzenes scialert.netunimi.it. This suggests that at higher exposure levels, the metabolic profile shifts towards the production of potentially toxic metabolites.

Genotoxicity and Carcinogenicity Studies

Evaluating the genotoxic and carcinogenic potential of this compound involves various in vitro and in vivo assays designed to detect DNA damage and assess the potential to induce tumors.

DNA Adduct Formation in Vitro and In Vivo

DNA adduct formation is a critical endpoint in genotoxicity studies, indicating that a chemical or its metabolites have bound covalently to DNA. Studies have investigated this compound's ability to form DNA adducts. In human hepatic cells (HepG2), this compound has been shown to yield DNA adducts quantitatively comparable to those formed by safrole scialert.net. Although DNA adducts have been isolated in the liver of CD1 female mice treated with this compound, the binding was reported to be weaker compared to other compounds like safrole, estragole (B85927), and methyleugenol scialert.netd-nb.info. In mouse liver, N2-(trans-isothis compound-3'-yl)-2'-deoxyguanosine has been identified as a major this compound DNA adduct nih.govd-nb.info. DNA adduction by this compound has been shown to be dose-dependent in some experiments mdpi.com. While in vitro studies suggest this compound is capable of inducing DNA adduct formation, in vivo studies have shown generally lower and less persistent DNA adduct formation compared to methyleugenol and estragole, and approximately twofold lower than safrole nih.govd-nb.inforesearchgate.net.

Data on DNA Adduct Formation:

CompoundSpecies/Cell TypeAdduct Level (pmol adduct/mg DNA)NotesSource
This compoundMouse liver (male B6C3F1)~7-8Total dose 4.75 µmoles mdma.ch
This compoundMouse liver (female CD-1)~50Estimated mdma.ch
This compoundHuman hepatocytes (in vitro)Comparable to safroleQuantitative comparison scialert.netmdpi.com
SafroleMouse liver (male C57B1 x C3H/HeF1)~17.5-30Total dose 4.75 µmoles mdma.ch
EstragoleMouse liver (male C57B1 x C3H/HeF1)~17.5-30Total dose 4.75 µmoles mdma.ch
MethyleugenolMouse liver (male C57B1 x C3H/HeF1)~30Total dose 4.75 µmoles mdma.ch

Micronucleus Formation Assays (In Vitro and In Vivo)

Micronucleus assays are used to detect chromosomal damage or aneuploidy by identifying micronuclei, which are small nuclei separate from the main nucleus, containing displaced chromosomes or chromosomal fragments. In vitro micronucleus assays using metabolically active human hepatoma HepG2 cells have shown that this compound itself did not elicit genotoxic effects, but its metabolite 1'-hydroxythis compound did show genotoxic effects at certain concentrations scialert.netunimi.it. However, it is noted that the genotoxic effect of 1'-hydroxythis compound in HepG2 cells occurred at concentrations that also induced significant apoptosis scialert.net. In contrast, a recent study using V79 cells obtained negative results for this compound in the micronucleus assay up to the highest tested non-cytotoxic concentration mdpi.com.

In vivo studies have also been conducted. A three-month in vivo study mentioned in a National Toxicology Program (NTP) report found no increase in micronucleated polychromatic erythrocytes (PCEs) in B6C3F1/N mice treated with this compound nih.gov. These findings suggest that this compound may not induce micronuclei formation in vivo under these experimental conditions.

Data on Micronucleus Formation:

CompoundTest SystemMetabolic Activation (S9)ResultNotesSource
This compoundHepG2 cells (in vitro)Present (metabolically active cells)NegativeAt non-cytotoxic concentrations scialert.netunimi.it
1'-Hydroxythis compoundHepG2 cells (in vitro)Present (metabolically active cells)PositiveAt concentrations ≥ 150 µM, also cytotoxic scialert.netunimi.it
This compoundV79 cells (in vitro)Without S9NegativeUp to highest non-cytotoxic concentration (100 µM) mdpi.com
This compoundB6C3F1/N mice (in vivo)N/ANegativeThree-month study nih.gov

Bacterial Reverse Mutation Assays

Bacterial reverse mutation assays, such as the Ames test, are widely used to assess the potential of a chemical to induce gene mutations nib.sieurofins.com.au. These tests typically use specific strains of bacteria (commonly Salmonella typhimurium and Escherichia coli) that have mutations in genes essential for synthesizing an amino acid, making them unable to grow on media lacking that amino acid nib.sieurofins.com.auoecd.org. A mutagenic substance can cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid and grow on selective media nib.sieurofins.com.auoecd.org.

Studies investigating this compound in bacterial reverse mutation assays have generally reported negative results. This compound was assessed as negative in the bacterial reverse mutation assay at concentrations up to 833 µ g/plate , both with and without metabolic activation (S9 mix) nih.gov. Another source also indicates that this compound was not mutagenic in S. typhimurium with or without metabolic activation mdpi.com. While some earlier reports suggested pure this compound might be weakly mutagenic, more recent and comprehensive assessments, including the NTP characterization in 2019, indicate a lack of mutagenic activity in this assay mdpi.comnih.gov.

Correlation with DNA Damage Response Genes

Studies have investigated the relationship between this compound exposure and the expression of genes involved in DNA damage response pathways. Exposure of human leukemia K562 cells to this compound led to a general down-regulation of DNA damage response genes. This included a significant under-expression of genes associated with nucleotide excision repair (ERCC1), double-strand break repair (RAD50, RAD51), DNA damage signaling (ATM), and stress response (GADD45A, GADD45G). nih.govresearchgate.netdrugbank.com This suggests that this compound may indirectly impact genomic stability by compromising the cell's ability to repair DNA damage. While some studies using comet assays and γH2AX assays in CHO cells did not show DNA breaks from this compound exposure without metabolic activation, other research, including studies using an avian egg model and isolated rat hepatocytes, indicated that this compound can induce DNA adduct formation and DNA strand breaks. mdpi.comnih.govnih.gov

Hepatocarcinogenic Potential and Analogous Alkenylbenzenes

The hepatocarcinogenic potential of this compound has been examined, often in comparison to analogous alkenylbenzenes like safrole and methyleugenol, which are known hepatocarcinogens. This compound is metabolized in the liver by cytochrome P450 enzymes, producing metabolites such as 1'-hydroxythis compound and 5-allyl-1-methoxy-2,3-dihydroxybenzene. nih.govmdpi.com The genotoxic potential of some alkoxy-substituted allylbenzenes is linked to the formation of 1'-hydroxy metabolites via CYP enzymes and subsequent sulfotransferase activity, leading to reactive intermediates that can form DNA adducts. nih.govscialert.net

While some studies suggest that this compound's genotoxic and potentially carcinogenic potential at equivalent doses may not be as pronounced as that of safrole or estragole, research using human hepatic cells (HepG2) has shown that this compound can yield DNA adducts quantitatively equivalent to safrole. scialert.net In an avian egg model, this compound, along with estragole and elemicin (B190459), induced DNA adduct formation and DNA strand breaks at higher doses. mdpi.comnih.gov However, animal carcinogenicity studies specifically on this compound are limited in the literature. scialert.net

Induction of Glutathione S-transferase (GST)

This compound has been shown to induce the activity of detoxification enzymes, particularly Glutathione S-transferase (GST). Studies in mice have demonstrated that this compound can significantly increase GST specific activity in the liver and small intestinal mucosa. nih.govishs.orgnih.gov This induction is considered a potential mechanism for chemoprevention against carcinogens, as GST enzymes play a crucial role in detoxifying electrophilic compounds, including various carcinogens, by catalyzing their conjugation with glutathione. ishs.orgutrgv.edu Research indicates a preferential induction of the GST mu class subunit in mouse liver following this compound administration. nih.govutrgv.edu

Neurotoxicity and Associated Mechanisms

This compound has been reported to exhibit neurotoxic effects, particularly at higher concentrations. The primary toxic activity in the central nervous system is often linked to this compound, although synergistic effects with other compounds may contribute. mdpi.com

Apoptotic Mechanisms in Neuroblastoma Cells

Studies on human neuroblastoma SK-N-SH cells have shown that this compound can induce cytotoxicity through apoptotic mechanisms. A dose-dependent reduction in cell viability was observed at this compound concentrations of 0.5 mM and higher. researchgate.netnih.gov Apoptosis triggered by this compound in these cells was accompanied by key events in the apoptotic pathway, including DNA fragmentation, accumulation of cytochrome c, and activation of caspase-3. researchgate.netnih.gov Further research in human leukemia K562 cells also indicated that this compound induces apoptosis via the mitochondrial pathway, characterized by changes in mitochondrial membrane potential, cytochrome c release, caspase-3 activation, PARP cleavage, and DNA fragmentation. nih.govresearchgate.netdrugbank.com

Impact on Dopaminergic Transmission

The impact of this compound on dopaminergic transmission has been explored, particularly in the context of its psychoactive properties. While the exact mechanisms are not fully elucidated, it is suggested that this compound may have possible neurotoxic effects on dopaminergic neurons. nih.govchemeurope.com Some studies, particularly those involving high doses of Myristica fragrans extract, have reported a reduction in brain dopamine (B1211576) levels in rats, which was correlated with increased anxiety-like behavior and reduced locomotor activity. ajol.inforesearchgate.net this compound is also known to be a weak inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters like dopamine. nih.govchemeurope.comwikipedia.org

Effects on Neuronal Cell Viability

This compound's effects on neuronal cell viability appear to be concentration-dependent and context-specific. In human neuroblastoma SK-N-SH cells, concentrations of 0.5 mM and above resulted in a dose-dependent reduction in cell viability. researchgate.netnih.gov Similarly, studies using MTT assays on other cell lines have shown a reduction in viability at varying concentrations. mdpi.comnih.gov

However, research on rat dorsal root ganglion (DRG) neurons exposed to hypoxia demonstrated a contrasting effect. At lower concentrations (10-50 µM), this compound did not significantly affect cell viability. spandidos-publications.comnih.gov Furthermore, this compound at concentrations up to 50 µM significantly enhanced the cell viability of hypoxia-induced DRG neurons in a dose-dependent manner, protecting against hypoxia-induced apoptosis. spandidos-publications.comnih.gov This protective effect was associated with a reduction in cleaved caspase-3 and Bcl-2 levels, decreased malondialdehyde (MDA) content and lactate (B86563) dehydrogenase (LDH) release, and increased activities of superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GSH-PX). nih.govspandidos-publications.comnih.gov This suggests that this compound's effect on neuronal cell viability can range from inducing toxicity at higher concentrations to offering protection under specific stress conditions like hypoxia at lower concentrations.

Hepatotoxicity Research

Research into the hepatotoxicity of this compound has revealed its potential to induce liver damage, although findings can be dependent on the dose and duration of exposure. mdpi.commdpi.com

Degenerative Changes in Liver Tissue

Studies have indicated that this compound can lead to degenerative changes in liver tissue. When consumed in large portions, this compound has been shown to cause fatty degeneration in the liver. mdpi.commdpi.comresearchgate.netinsightsociety.org Histopathological investigations in mice treated with nutmeg essential oil, which contains this compound, have revealed focal areas of degeneration and necrosis of hepatocytes, along with infiltration of mononuclear cells and bile duct proliferation, particularly at higher doses. iosrjournals.org

However, some studies have presented contrasting results, suggesting that the effects may be dose-dependent or influenced by the form of administration. For instance, one study in male white rats administered 10 mg/kg this compound per day for 26 days reported no abnormalities of the liver. nih.gov

Hepatoprotective Effects Under Specific Conditions

Despite its potential to cause liver damage at high doses, this compound has also demonstrated hepatoprotective effects under specific experimental conditions. This compound has been found to possess potent hepatoprotective activity in models of liver injury induced by lipopolysaccharide (LPS) and D-galactosamine (D-GalN). researchgate.netnih.gov In such models, this compound significantly suppressed the increase in serum TNF-alpha concentrations and hepatic DNA fragmentation in mice. researchgate.netnih.gov These findings suggest that its hepatoprotective activity might be partially attributed to the inhibition of TNF-alpha release from macrophages. researchgate.netnih.gov Another study indicated that this compound can effectively prevent liver injury in a lipopolysaccharide/d-galactosamine-induced model. tandfonline.comresearchgate.net this compound has also been explored as a potential therapeutic agent for liver injury and has shown the capability to hinder the malignant behavior of hepatic carcinoma cells. researchgate.net

Role of Impaired Mitochondrial Function and Fatty Acid β-oxidation

Research suggests that impaired mitochondrial function and alterations in fatty acid metabolism may play a role in this compound-induced hepatotoxicity. This compound has been shown to induce cell apoptosis through changes in mitochondrial membrane potential and cytochrome C release. mdpi.comresearchgate.netnih.govchemfaces.com This suggests a disruption of mitochondrial function.

Furthermore, studies investigating the mechanisms of nutmeg-induced hepatotoxicity, which involves this compound, have indicated that high doses can lead to lipid metabolism disorders. mdpi.com Proteomics studies have shown that differentially expressed proteins are mainly associated with oxidation-reduction reactions and lipid binding, suggesting that lipid peroxidation might contribute to the hepatotoxicity. mdpi.com Pathways related to lipid metabolism, including linoleic acid metabolism and arachidonic acid metabolism, were found to be affected. mdpi.com It is hypothesized that further oxidation, possibly via the fatty acid β-oxidation cycle, could lead to side chain cleavage. nih.gov

Renal and Other Organ System Toxicity

Beyond the liver, this compound and nutmeg have been investigated for their effects on other organ systems, including the kidneys, spleen, and heart.

Degenerative Changes in Kidney Tissue

Studies have reported degenerative changes in kidney tissue following exposure to nutmeg or this compound. In a 42-day study in adult Wistar rats, oral administration of nutmeg spice displayed degeneration and atrophy of the kidney at doses of 500 and 1,000 mg/kg. nih.gov Histological findings in treated sections of kidneys have shown distortion of renal cortical structures, vacuolations in the stroma, and cellular necrosis, with degenerative and atrophic changes observed at higher doses of nutmeg. nih.gov These changes were more pronounced in rats receiving higher doses. nih.gov Long-term use of nutmeg may cause degenerative changes in the kidneys. japsonline.comejmanager.com However, a study specifically examining the subchronic administration of ethanol (B145695) extract of nutmeg seed in rats for 31 days reported no change in renal morphology at doses up to 200 mg/kg. uad.ac.id High doses of parsley extract, which contains this compound, have also been linked to elevated blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels, suggesting kidney toxicity, and histopathological examination revealed inflammatory and necrotic changes in kidney tissue. frontiersin.org

Effects on Spleen and Heart

Research also indicates potential effects of nutmeg, and by extension this compound, on the spleen and heart, particularly at higher doses. Long-term use of nutmeg may cause degenerative changes in the spleen and heart. japsonline.com Histopathological examinations in studies involving high doses of nutmeg have discovered erratic degrees of organ damage, including spleen lymphoid depletion. researchgate.net A study investigating the subchronic toxicity of a fraction with the highest boiling point from nutmeg oil (containing this compound) on the heart and spleen of white rats over 28 days aimed to determine these effects. setiabudi.ac.id While specific detailed findings on this compound's direct impact on heart tissue degeneration were less prevalent in the immediate search results, the general toxicity profile of high-dose nutmeg suggests potential adverse effects on the cardiovascular system, including increased heart rate. petpoisonhelpline.commedicalnewstoday.com

In Vitro and In Vivo Toxicity Models

Toxicological research on this compound employs both in vitro (cell-based) and in vivo (animal) models to assess its potential harmful effects. In vitro studies allow for controlled examination of cellular responses to this compound exposure, while in vivo studies provide insights into its metabolism, distribution, and effects within a complex biological system.

Cell Line Specificity in Cytotoxicity Studies (e.g., HepG2, SK-N-SH, K-562, NCI-H460, MCF-7)

In vitro cytotoxicity studies have investigated the effects of this compound on various cell lines, including several human cancer cell lines. These studies help to identify the sensitivity of different cell types to this compound and elucidate the mechanisms of cell death.

Research using HepG2 cells, a human hepatocellular carcinoma line, showed that exposure to this compound for 24 hours did not result in a significant reduction in cell viability mdpi.comresearchgate.netresearchgate.netscialert.net. However, its active metabolite, 1'-hydroxythis compound, demonstrated a dramatic reduction in HepG2 cell viability and induced apoptosis mdpi.comresearchgate.netresearchgate.netscialert.net. This suggests that the metabolic conversion of this compound can be crucial for its cytotoxic activity in these cells mdpi.comresearchgate.net. This compound-DNA adducts have also been detected in HepG2 cells, which exhibit metabolic activity researchgate.netnih.gov.

Studies on human neuroblastoma SK-N-SH cells have indicated that this compound can induce cytotoxicity through an apoptotic mechanism scialert.netemanresearch.orgbrieflands.comresearchgate.net.

This compound has also been evaluated for its effects on human leukemia K562 cells. Studies have shown that this compound can induce apoptosis in K562 cells, accompanied by changes in mitochondrial membrane potential, cytochrome c release, caspase-3 activation, PARP cleavage, and DNA fragmentation scialert.netresearchgate.net. One study reported an IC50 value of 0.39 mM (75 µg/mL) for this compound against K562 cells, with a dose-dependent reduction in viability observed at concentrations of 500 µM (0.5 mM) and above after 24 and 48 hours researchgate.net.

The antiproliferative activity of isolated this compound has been tested against human non-small cell lung adenocarcinoma (NCI-H460) and human breast adenocarcinoma (MCF-7) cells nih.govusf.edu.br. This compound demonstrated significant antiproliferative activity in these cell lines, showing 50% to 100% inhibition at various concentrations nih.govusf.edu.br. Another study also reported cytotoxicity of this compound against NCI-H460 and MCF-7 cells with IC50 values ranging from 83 to 368 µM researchgate.net. Cytotoxic properties against MCF7 cells were also observed with nutmeg extracts containing this compound emanresearch.org.

However, this compound did not show cytotoxic activity against the NCI/ADR-RES ovarian tumor cell line, which overexpresses P-glycoprotein, with an IC50 greater than 1 mM nih.gov. Interestingly, when associated with chemotherapeutic agents like cisplatin (B142131) and docetaxel (B913), this compound potentiated their cytotoxic effects in this resistant cell line nih.gov.

The following table summarizes some of the in vitro cytotoxicity findings:

Cell LineCell TypeObserved EffectKey FindingsCitations
HepG2Human hepatocellular carcinomaLimited viability reduction by this compound; significant reduction by metabolite1'-hydroxythis compound is more cytotoxic and apoptotic than this compound. This compound forms DNA adducts. mdpi.comresearchgate.netresearchgate.netscialert.netnih.gov
SK-N-SHHuman neuroblastomaApoptosis inductionThis compound induces apoptosis. scialert.netemanresearch.orgbrieflands.comresearchgate.net
K562Human chronic myeloid leukemiaApoptosis induction, reduced viabilityThis compound induces apoptosis via mitochondrial pathway, caspase activation, DNA fragmentation. Dose-dependent effect on viability. scialert.netresearchgate.netnih.govusf.edu.br
NCI-H460Human non-small cell lung adenocarcinomaSignificant antiproliferative activity, cytotoxicityThis compound shows significant inhibition and cytotoxicity. researchgate.netnih.govusf.edu.br
MCF-7Human breast adenocarcinomaSignificant antiproliferative activity, cytotoxicityThis compound shows significant inhibition and cytotoxicity. Nutmeg extracts containing this compound also show cytotoxicity. emanresearch.orgresearchgate.netnih.govusf.edu.br
NCI/ADR-RESHuman ovarian tumor (MDR)No cytotoxic activity alone; potentiates chemotherapyThis compound did not show cytotoxicity but enhanced the effects of cisplatin and docetaxel, potentially by affecting MDR mechanisms. nih.gov
AA8 and EM9Ovarian cellsGrowth inhibition, apoptosis inductionPure this compound inhibits growth and induces apoptosis through caspase activation. mdpi.com
U937Human monocytic leukemiaCytotoxicity (observed with essential oil containing this compound)This compound may contribute to the cytotoxicity of essential oils. mdpi.comresearchgate.net
HUVECsHuman umbilical vein endothelial cellsNo significant effect on viability or LDH release at lower concentrationsThis compound did not significantly affect the viability or LDH release in HUVECs at concentrations up to 200 µM in one study. tandfonline.com
hVSMCsHuman vascular smooth muscle cellsInhibited viability and enhanced LDH release at higher concentrationsThis compound inhibited viability and enhanced LDH release at 100 and 200 µM, but not at lower concentrations (5-50 µM). tandfonline.com

Animal Models in Toxicological Assessments (Rats, Mice, Guinea Pigs)

In vivo toxicological assessments of this compound have been conducted using various animal models, including rats, mice, and guinea pigs, to understand its systemic effects, metabolism, and potential for organ toxicity.

Studies in rats and guinea pigs involving intraperitoneal injection of this compound (5 to 20 mg/kg body weight) showed initial hyperexcitability followed by sedation and non-responsiveness nih.govmdma.ch. Metabolism studies in rats and guinea pigs have identified various urinary metabolites, including tertiary amino methoxy methylene-dioxy propiophenones nih.govmdma.ch. The major urinary metabolite in rats was identified as 3-piperidyl-1-(3'-methoxy-4',5'-methylenedioxyphenyl)-1-propanon, while in guinea pigs, it was 3-pyrrolindinyl-1-(3'-methoxy-4',5'-methylenedioxyphenyl)-1-propanone nih.govmdma.ch.

Excretion studies using 14-C-labeled this compound in rats and mice demonstrated rapid excretion, largely completed within 48 hours mdma.ch. In rats, excretion primarily occurred via the urinary route, while in mice, a significant portion of the administered radioactivity was recovered as CO2 in expired air mdma.ch.

Investigations into the potential genotoxicity of this compound in animal models have shown the formation of this compound-DNA adducts in the livers of mice exposed via intraperitoneal injection and oral gavage nih.govmdpi.com. DNA adducts were also detected in the fetuses of pregnant mice exposed to this compound nih.gov. However, the binding of this compound to mouse liver DNA was found to be weaker compared to other related compounds like safrole and estragole scialert.net.

While some studies on nutmeg spice in rats have indicated potential kidney degeneration and atrophy at high doses (500 and 1000 mg/kg over 42 days), a study administering 10 mg/kg this compound per day to male white rats for 26 days reported no changes in body weight or abnormalities in the liver or kidney nih.gov.

This compound has been shown to induce enzymes involved in xenobiotic metabolism in rats and mice, including cytochrome P450 (CYP) enzymes (CYP1A1/1A2, CYP2B1/2B2, CYP2E1) and glutathione-S-transferase (GST) nih.gov. This induction can influence the metabolism of other compounds.

Short-term studies in mice have explored the potential of this compound to induce hepatic tumors. In one experiment, male B6C3F1 mice administered this compound during the preweaning period showed a non-statistically significant increase in the incidence and average number of hepatomas compared to control mice mdma.ch.

Physiologically based kinetic (PBK) models have been developed for this compound in rats to provide insight into its metabolic activation and potential species differences d-nb.info. These models can aid in risk assessment, particularly when complete in vivo toxicity data are limited d-nb.info.

The following table summarizes some of the in vivo findings in animal models:

Animal ModelRoute of AdministrationObserved EffectsKey FindingsCitations
RatsIntraperitonealHyperexcitability followed by sedationIdentification of major urinary metabolites. nih.govmdma.ch
RatsOral gavageRapid excretion (primarily urinary), identification of metabolites, no significant organ changes at lower dosesThis compound is well absorbed and extensively metabolized. No liver or kidney abnormalities observed at 10 mg/kg/day for 26 days. nih.govresearchgate.net
RatsIntraperitonealInduction of CYP and GST enzymesThis compound can influence the metabolism of other substances. nih.gov
MiceIntraperitoneal, OralRapid excretion (via expired air), DNA adduct formation in liverSignificant excretion as CO2. This compound forms DNA adducts, though weaker than related compounds. Adducts found in fetuses. scialert.netnih.govmdma.chmdpi.com
MiceAdministration during preweaning periodNon-statistically significant increase in hepatomasSuggests a potential, albeit weak, association with liver tumor formation in this specific model. mdma.chd-nb.info
Guinea PigsIntraperitonealHyperexcitability followed by sedation, identification of major urinary metabolitesSimilar behavioral effects to rats. Identification of a different major urinary metabolite compared to rats. nih.govmdma.ch

Analytical and Methodological Advancements in Myristicin Research

Detection and Quantification Methodologies

Accurate detection and quantification of myristicin are crucial for various research applications, including studying its presence in plant extracts, food products, and biological samples. Several chromatographic techniques have been employed for this purpose.

High-Performance Thin-Layer Chromatography (HPTLC) has been used for the analysis of this compound in leaf extracts of plants like parsley, dill, and celery. This method allows for the simultaneous quantification of this compound and other related compounds like safrole in samples such as the seed powder of Myristica fragrans. akjournals.com

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) (GC-MS) is another widely used technique for this compound analysis. GC-MS has been applied to detect and quantify this compound in rat urine samples. GC-Mass Spectrometry (GC-MS/MS) offers enhanced sensitivity and has been utilized to determine the blood concentrations and toxicokinetic parameters of this compound, safrole, and elemicin (B190459) in human serum, particularly in cases of nutmeg poisoning. shimadzu.com This method demonstrated good linearity and low limits of detection and quantification for this compound in human serum. shimadzu.com

Gas Chromatography with Flame Ionization Detection (GC-FID) has also been employed for the analysis of this compound in human serum samples. nih.gov A method involving this compound-protein complex degradation before chromatographic analysis has been developed for this compound analysis in human serum using GC-FID, characterized by high recovery and a low detection limit of 6.0 ng/g. nih.gov

High-Performance Liquid Chromatography (HPLC) is another valuable tool for this compound determination. rjpbcs.com An RP-HPLC method has been developed and validated for the simultaneous determination of this compound, safrole, and dehydrodiisoeugenol (B190919) in ethanol (B145695) extract of nutmeg. rjpbcs.com This method utilizes a C-18 column and a methanol:water mobile phase, with detection at 282 nm. rjpbcs.com

The following table summarizes some of the analytical methods used for this compound detection and quantification:

MethodSample TypesApplicationKey Features
HPTLCPlant extracts, Seed powderQuantification in plant materialsSimultaneous analysis of related compounds
GC-MSRat urine, Biological samplesDetection and quantificationIdentification of compounds
GC-MS/MSHuman serumDetermination of blood concentrations, ToxicokineticsHigh sensitivity, Low detection limits
GC-FIDHuman serumAnalysis in biological fluidsHigh recovery, Low detection limit (6.0 ng/g) nih.gov
HPLCPlant extractsSimultaneous quantification of multiple compoundsHigh resolution, Efficiency, Fast separation rjpbcs.com

Pharmacokinetic and Toxicokinetic Studies

Studies investigating the pharmacokinetic and toxicokinetic profiles of this compound are essential for understanding its absorption, distribution, metabolism, and excretion (ADME) in biological systems. While comprehensive toxicokinetic and ADME studies on this compound have been limited, some research has provided insights into its metabolic fate. nih.gov

Studies suggest that this compound is well absorbed following oral exposure and undergoes extensive metabolism in experimental animals. nih.gov It is primarily excreted as CO2 and in the urine. nih.gov In male Swiss-Webster mice administered radiolabeled this compound, a significant portion was expired as CO2, potentially formed from the hydroxylation of the methylene (B1212753) group. nih.gov Metabolites were also recovered in urine, feces, intestine, and liver. nih.gov

This compound is known to undergo several routes of metabolism, including hydroxylation, demethylenation, and methylation. nih.gov In rats and guinea pigs, in vivo studies have identified urinary metabolites such as 3-piperidyl-1-(38-metoxy-4, 58- methylenedioxyphe- nyl)-1-propanon (major in rat) and 3-pyrrolindinyl-1-(38-methoxy-48, 58-methylendioxyphenyl)-1-propanone (major in guinea pig). mdma.ch In vitro studies using perfused liver or rat liver homogenates have shown the conversion of this compound to an amphetamine derivative, 3-methoxy-4,5-methylenedioxyamphetamine. mdma.ch Incubation of this compound in rat liver microsomes resulted in the formation of 1′-hydroxy-myristicin and 5-allyl-1-methoxy-2,3-dihydroxy-benzene as major metabolites. mdpi.com These catecholic metabolites can be excreted in conjugated forms, such as sulfates and glucuronides. mdpi.comscispace.com

In isolated perfused rat liver studies, this compound showed an extraction ratio of 0.49 and a clearance of 13.7 mL/min. scispace.com 1′-hydroxy-myristicin and its conjugates accounted for a significant portion of the eliminated this compound. scispace.com

Toxicokinetic parameters, such as half-life, have been determined for this compound in human serum using GC-MS/MS. shimadzu.com In one case of nutmeg poisoning, the biological half-life of this compound was estimated to be 16.9 hours. shimadzu.com

Physiologically Based Kinetic (PBK) Modeling for Risk Assessment

Physiologically Based Kinetic (PBK) modeling is a valuable tool for predicting the ADME characteristics of a compound within an organism over time and at different dose levels. dfg.de This approach can provide insights into tissue concentrations of a compound and its metabolites, facilitating risk assessment. dfg.de

PBK models have been developed for this compound, often by extending models for structurally related alkenylbenzenes like safrole. d-nb.infonih.gov These models can help illustrate potential species differences in the metabolic activation of this compound. d-nb.infonih.gov For instance, PBK models for this compound in rats and humans have revealed species differences in the formation of metabolites like 1′-hydroxythis compound and 1′-sulfoxythis compound. nih.govnih.gov

PBK modeling can also facilitate read-across in risk assessment, particularly for compounds like this compound where comprehensive in vivo toxicity data may be limited. dfg.ded-nb.infonih.gov By comparing the metabolic activation of this compound to that of structurally related compounds with available toxicity data, such as safrole, PBK models can contribute to risk assessment in the absence of long-term carcinogenicity studies. dfg.ded-nb.infonih.gov Model predictions have indicated that the formation of 1′-sulfoxy metabolites in rat and human liver is comparable between this compound and safrole, supporting the use of safrole's benchmark dose lower limit (BMDL10) for this compound risk assessment. nih.govnih.govresearchgate.net

In Vitro and In Vivo Experimental Designs for Efficacy and Toxicity Studies

A variety of in vitro and in vivo experimental designs are employed to investigate the potential efficacy and toxicity of this compound.

In vitro studies have explored various biological activities of this compound. Cell viability assays, such as the MTT assay, are commonly used to assess the cytotoxic effects of this compound on different cell lines. mdpi.comnih.govmdpi.com For example, this compound has been tested against human hepatocellular carcinoma cells (HepG2), human rhabdomyosarcoma (RD) cells, and human neuroblastoma SK-N-SH cells. mdpi.comnih.govinsightsociety.orgresearchgate.net Studies have shown that this compound can induce apoptosis in certain cell lines, including DNA-repair-deficient Chinese hamster ovary cells and human leukemia K562 cells, often accompanied by activation of caspases. mdpi.comnih.govmdpi.comresearchgate.net However, the cytotoxicity can vary depending on the cell line and the presence of metabolites; for instance, 1'-hydroxythis compound has shown greater cytotoxicity and apoptotic effects compared to this compound in HepG2 cells. mdpi.comnih.gov

Other in vitro assays include those investigating antimicrobial activity against bacteria like Cutibacterium acnes, Staphylococcus aureus, and Escherichia coli, as well as antifungal activity against Aspergillus flavus. mdpi.comnih.gov Antioxidant activity has been evaluated using methods like the DPPH assay. mdpi.comnih.govatlantis-press.com Anti-inflammatory potential has been studied in vitro using techniques such as Western Blotting, PCR, and ELISA to assess the inhibition of prostaglandin (B15479496) production. mdpi.comnih.gov

Genotoxicity studies in vitro have included the bacterial reverse mutation assay (Ames test), comet assay, and micronucleus assay to evaluate the potential of this compound to induce mutations or DNA damage. mdpi.commdpi.comresearchgate.net While some studies reported negative results in bacterial assays, others have indicated that this compound and its metabolites can induce DNA adduct formation and DNA strand breaks in certain in vitro systems. mdpi.commdpi.comresearchgate.net

In vivo experimental designs are used to complement in vitro findings and assess the effects of this compound in whole organisms. Animal models, such as mice and rats, are frequently used. nih.govmdma.chmdpi.com In vivo studies have investigated the anti-inflammatory activity of this compound using models like paw and ear edema reduction assays in mice. mdpi.comnih.gov Insecticidal activity has been evaluated against pests like Trichoplusia ni. mdpi.com

Toxicological studies in rodents have assessed the effects of this compound exposure over various durations. nih.govmdpi.com For example, three-month studies in F344/NTac rats and B6C3F1/N mice have been conducted to characterize the toxicity of this compound. nih.gov Genotoxicity has also been assessed in vivo using assays like the micronucleus test in mice and rats. mdpi.com DNA binding of this compound has been investigated in mouse liver. mdma.chmdpi.com

Molecular Docking and Computational Approaches

Molecular docking and other computational approaches play a significant role in understanding the potential mechanisms of action and interactions of this compound at a molecular level. These methods can predict the binding affinity and interaction sites of this compound with various biological targets, such as enzymes and proteins. connectjournals.comrasayanjournal.co.innih.govuns.ac.idbrieflands.com

Molecular docking studies have been used to investigate the potential of this compound to inhibit enzymes involved in inflammation, such as cyclooxygenase 2 (COX-2). mdpi.comnih.gov Studies have also explored the binding of this compound to proteins involved in multidrug resistance (MDR), such as P-glycoprotein (P-gp). nih.gov In silico studies suggest that this compound can bind to the active site of P-gp, potentially blocking its efflux activity and enhancing the effects of chemotherapeutic agents. nih.gov The binding energy observed in molecular docking studies provides an indication of the stability of the interaction. nih.gov

Computational approaches, including molecular docking, have been applied to evaluate the potential therapeutic effects of this compound in diseases like Alzheimer's, investigating its binding capacity with associated enzymes like Acetylcholinesterase (AChE) and Beta-secretase (BACE1). connectjournals.comresearchgate.net Molecular docking has also been used to predict the potential anti-cancer activity of this compound and its derivatives by examining their interactions with molecular targets like Heat Shock Protein 90 (HSP90A), Prostaglandin Synthase 2 (PTGS2), and Dihydroorotate Dehydrogenase (DHODH). rasayanjournal.co.inuns.ac.id While this compound showed weaker binding to the BCL2 protein compared to a control inhibitor in one study, it was still considered acceptable for potential complementary colon cancer treatment. brieflands.com

Beyond docking, computational methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are used to study the molecular structure and properties of this compound, including vibrational frequencies, charge distribution, and stability. sphinxsai.comsphinxsai.com These computational studies provide a deeper understanding of the chemical nature of this compound.

Computational toxicological evaluations are also employed to predict the potential adverse effects of this compound based on its structure and interactions. connectjournals.comresearchgate.net

The following table summarizes some biological targets investigated using molecular docking and computational approaches:

Biological TargetAssociated Condition/ProcessPredicted Interaction/Effect
Cyclooxygenase 2 (COX-2)InflammationPotential inhibition mdpi.comnih.gov
P-glycoprotein (P-gp)Multidrug Resistance (MDR)Binding and potential blocking of efflux pump nih.gov
Enzymes associated with Alzheimer's Disease (e.g., AChE, BACE1)Alzheimer's DiseaseNotable binding capacity connectjournals.comresearchgate.net
Heat Shock Protein 90 (HSP90A)Skin CancerPotential interaction rasayanjournal.co.in
Prostaglandin Synthase 2 (PTGS2)Skin Cancer, InflammationPotential interaction/inhibition rasayanjournal.co.in
Dihydroorotate Dehydrogenase (DHODH)Skin CancerPotential interaction rasayanjournal.co.inuns.ac.id
BCL2 proteinApoptosis, Colon CancerBinding affinity (weaker than control, but acceptable) brieflands.com

Future Directions and Research Gaps

Elucidation of Underexplored Mechanisms of Action

While some biological activities of myristicin have been studied, the precise molecular mechanisms underlying many of its effects remain underexplored. For instance, although this compound exhibits antioxidant activity, further tests are needed to fully understand its mechanism of action in this regard. researchgate.netnih.gov Similarly, while this compound's anti-inflammatory potential has been investigated, the specific pathways involved require more detailed study. researchgate.netmdpi.com Research suggests this compound may modulate GABA receptors, potentially acting as an antagonist, which could explain observed effects on anxiogenesis and motor actions. mdpi.comnih.gov Additionally, this compound is metabolized in the liver by cytochrome P450 enzymes, producing active metabolites like 1'-hydroxythis compound and 5-allyl-1-methoxy-2,3-dihydroxybenzene, which may contribute to its toxicity. mdpi.comnih.gov Further research is needed to fully characterize these metabolic pathways and the activities of these metabolites. mdpi.comnih.gov Studies have also indicated this compound's ability to inhibit certain CYP enzymes, particularly CYP1A2, which could influence the metabolism of other compounds. mdpi.comnih.gov More in-depth studies are required to fully map out these enzymatic interactions and their biological consequences.

Comprehensive Carcinogenicity and Reproductive Toxicity Studies

Despite this compound's structural similarity to known carcinogens like safrole and methyleugenol, comprehensive long-term studies specifically addressing the carcinogenicity of this compound are currently lacking. nih.govnih.govmdpi.comresearchgate.net While some short-term studies in mice have not shown statistically significant increases in hepatomas, 2-year exposure studies are crucial for a conclusive evaluation of its carcinogenic potential. nih.govnih.govmdpi.com Similarly, there is a significant lack of studies directly investigating the reproductive or developmental toxicity of this compound in experimental animals. nih.govnih.govmdma.ch Although there is some evidence of transplacental transfer and DNA adduct formation in fetal mouse liver after maternal exposure, the full implications for reproductive health are not yet understood. nih.govnih.gov Robust studies are needed to assess this compound's potential effects on fertility, pregnancy outcomes, and offspring development.

Synergistic and Antagonistic Interactions with Other Compounds

This compound is found in complex plant matrices alongside numerous other phytochemicals, and its biological effects can be influenced by interactions with these compounds. Research has shown that this compound can exhibit synergistic effects with other substances, such as dillapiole, in certain activities like insecticidal action. mdpi.commdpi.com Conversely, interactions with other compounds in plant extracts can also either potentiate or inhibit this compound's effects, as observed in studies on its antimicrobial activity. mdpi.comnih.gov Furthermore, this compound has demonstrated synergistic interactions with chemotherapeutic agents like cisplatin (B142131) and docetaxel (B913) in multidrug-resistant cancer cell lines, potentially by inhibiting P-glycoprotein (P-gp). nih.gov This suggests a potential role for this compound in overcoming drug resistance, but requires further investigation. nih.gov Future research should systematically investigate the synergistic and antagonistic interactions of isolated this compound with other plant compounds and pharmaceutical drugs to better understand its effects in complex mixtures and potential therapeutic applications.

Development of Novel Therapeutic Strategies Based on this compound

The diverse biological activities of this compound suggest potential for the development of novel therapeutic strategies. Its antioxidant, anti-inflammatory, and antiproliferative properties could be relevant for conditions such as atherosclerosis and certain cancers. researchgate.netjapsonline.comjapsonline.comresearchgate.net Computational studies have also indicated this compound's potential binding capacity with enzymes associated with Alzheimer's disease, suggesting it as a candidate for further exploration in neurodegenerative disorders. researchgate.net Its ability to potentially reverse multidrug resistance in cancer cells by inhibiting P-gp also warrants further investigation for therapeutic applications. nih.gov However, to translate these potentials into viable therapies, more in-depth research is needed, including studies on isolated and purified this compound to eliminate interference from other compounds in plant extracts. mdpi.comnih.gov Optimization of formulation and extraction methods is also essential to enhance the bioavailability of this compound and its effective dose for therapeutic use. nih.gov

Standardization of Research Methodologies and Reporting

Variations in research methodologies and reporting can lead to inconsistencies in findings and make it challenging to compare results across studies. For this compound research, standardization of analytical techniques for its quantification in plant extracts and biological samples is important. Methods like TLC-Densitometry and HPLC have been used for this compound determination and standardization in nutmeg, but consistent application and reporting of method validation parameters are crucial for reliability and reproducibility. unair.ac.idresearchgate.netnih.govresearchgate.netrjpbcs.com Establishing standardized protocols for in vitro and in vivo studies, including the use of isolated this compound versus crude extracts, appropriate dosing strategies, and consistent outcome measures, is necessary to ensure the generation of reliable and comparable data. mdpi.comnih.gov Improved reporting standards for phytochemical composition of extracts used in studies would also facilitate the understanding of potential synergistic or antagonistic effects.

Q & A

Basic Research Questions

Q. What are the primary analytical methods for quantifying Myristicin in plant extracts, and how do their accuracies compare?

  • Methodological Answer : this compound quantification commonly employs High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Recent advances in Visible-Near Infrared Spectroscopy (Vis-NIR) combined with machine learning algorithms, such as Support Vector Machines (SVM), have shown superior accuracy. For example, SVM with Standard Normal Variate (SNV) preprocessing achieved a correlation coefficient (R²) of 0.986 and RMSE of 1.325% in predicting this compound content in nutmeg, outperforming Partial Least Squares Regression (PLSR) .

Q. What are the known toxicological mechanisms of this compound in mammalian systems?

  • Methodological Answer : this compound induces DNA adduct formation, particularly N2-(trans-isothis compound-3′-yl)-2′-deoxyguanosine, which is linked to genotoxicity. In vitro studies demonstrate mutagenicity in bacterial assays (e.g., Ames test), while in vivo rodent models show dose-dependent neuropsychological effects (e.g., CNS disturbances at ~6–7 mg/kg body weight). However, carcinogenicity studies remain limited, with no long-term data available .

Q. How does this compound’s pharmacokinetic profile differ from structurally related alkenylbenzenes like Safrole?

  • Methodological Answer : Physiologically Based Kinetic (PBK) modeling reveals that this compound undergoes O-demethylenation to form 5-allyl-2,3-dihydroxyanisole as its major metabolite (~67–73% excretion in rats). Compared to Safrole, this compound exhibits lower DNA adduct persistence and slower bioactivation, likely due to differences in cytochrome P450 enzyme affinity .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported dose-dependent toxicity of this compound?

  • Methodological Answer : Standardized experimental designs should include:

  • Dose Range : Use multiple doses (e.g., 0.05–300 mg/kg bw) to capture thresholds for neurotoxicity (≥400 mg) and anticholinergic effects.
  • Species-Specific Models : Compare rodent (e.g., B6C3F1 mice) and human-relevant in vitro hepatocyte systems to account for metabolic differences.
  • Longitudinal Analysis : Extend study durations beyond 18 months to assess latent carcinogenicity .

Q. What advanced modeling approaches validate this compound’s metabolic pathways in humans, and how do they align with empirical data?

  • Methodological Answer : PBK models for this compound predict metabolite levels (e.g., 1′-hydroxythis compound) using enzyme kinetic parameters derived from rat liver microsomes. Validation against urinary excretion data in nutmeg abusers shows 73% model accuracy for 5-allyl-2,3-dihydroxyanisole, aligning with in vivo observations (67%). Cross-species extrapolation requires human-specific CYP1A2 and CYP2C19 activity data .

Q. How do machine learning algorithms enhance this compound quantification compared to traditional spectral analysis?

  • Methodological Answer : SVM algorithms with SNV preprocessing reduce spectral noise and improve prediction robustness. For Vis-NIR data, SVM achieves RPD (Ratio of Performance to Deviation) values of 8.348, outperforming PLSR (RPD = 2.068). This is critical for high-throughput screening of this compound in plant matrices with variable compositions .

Q. What methodological challenges persist in studying this compound’s therapeutic potential?

  • Methodological Answer : Key challenges include:

  • Bioavailability Optimization : Poor water solubility necessitates nanoencapsulation or lipid-based delivery systems.
  • Target Specificity : In vitro assays (e.g., COX-2 inhibition) must differentiate this compound’s effects from co-occurring phytochemicals (e.g., apiol).
  • Toxicity Thresholds : Define safe dosages using PBK-guided human equivalent doses (HEDs) .

Data Contradiction Analysis

Q. Why do studies report conflicting results on this compound’s genotoxicity?

  • Methodological Answer : Discrepancies arise from:

  • Experimental Endpoints : Short-term assays (e.g., Comet assay) may miss delayed adduct formation.
  • Cytotoxicity Interference : High this compound concentrations (>10⁻³ M) induce cell death, masking genotoxicity in UDS assays.
  • Species Variability : Human hepatocytes show lower bioactivation rates than rodents, reducing metabolite-driven DNA damage .

Tables for Key Findings

Parameter PLSR Model SVM Model
Correlation Coefficient (R²)0.8530.986
RMSE (%)4.7781.325
RPD2.0688.348
Table 1. Performance comparison of PLSR and SVM in this compound prediction .
Metabolite Predicted Excretion (%) Observed Excretion (%)
5-allyl-2,3-dihydroxyanisole7367
Table 2. PBK model validation for this compound metabolism in rats .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.